L-3,5-Diiodotyrosine ethyl ester hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13I2NO3.ClH/c1-2-17-11(16)9(14)5-6-3-7(12)10(15)8(13)4-6;/h3-4,9,15H,2,5,14H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBBOCVXEPIPBR-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)O)I)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClI2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90224955 | |
| Record name | L-3,5-Diiodotyrosine ethyl ester HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90224955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74051-47-1 | |
| Record name | L-3,5-Diiodotyrosine ethyl ester HCl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074051471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-3,5-Diiodotyrosine ethyl ester HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90224955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIIODO-L-TYROSINE ETHYL ESTER HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Investigating the Potential Antioxidant Properties of L-3,5-Diiodotyrosine Ethyl Ester Hydrochloride
Introduction: The Scientific Rationale
L-3,5-Diiodotyrosine ethyl ester hydrochloride is a derivative of the amino acid tyrosine, a known precursor in the synthesis of thyroid hormones.[1][2] While its primary applications have been in thyroid research and as a precursor for radiolabeled compounds, its chemical structure suggests a compelling, yet underexplored, potential as an antioxidant agent.[3][4] This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and validate the antioxidant capabilities of this compound, from initial chemical screening to complex biological systems.
The theoretical basis for its antioxidant potential stems from two key structural features:
-
The Phenolic Hydroxyl Group: The tyrosine backbone contains a hydroxyl (-OH) group attached to a benzene ring. Phenolic compounds are well-established antioxidants, capable of donating a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.[5][6]
-
Iodine Substitution: The presence of two iodine atoms on the phenolic ring is significant. Iodine itself has demonstrated direct antioxidant activity, acting as an electron donor to quench reactive oxygen species (ROS) like hydrogen peroxide.[7] Furthermore, the iodination of phenolic rings can modulate their electrochemical properties, potentially enhancing their radical scavenging capacity.[8]
This guide outlines a multi-tiered experimental approach, beginning with fundamental chemical reactivity and progressing to cellular and in vivo efficacy. Each stage is designed to provide self-validating data that, in aggregate, will construct a robust profile of the compound's antioxidant mechanism and therapeutic potential.
Part 1: In Vitro Assessment of Radical Scavenging Activity
The initial phase of investigation focuses on quantifying the compound's intrinsic ability to neutralize stable free radicals in a controlled, cell-free environment. These assays are rapid, cost-effective, and provide a fundamental measure of chemical reactivity. We will detail the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay as a primary example.
Causality of Experimental Choice:
The DPPH assay is selected for its simplicity and reliance on a stable radical, which allows for a direct measurement of the compound's ability to act as a hydrogen or electron donor.[9][10] The colorimetric nature of the assay, where the deep violet DPPH radical is decolorized upon reduction, provides a straightforward spectrophotometric endpoint.[10] This provides a clear, quantitative measure (IC50) of the compound's potency, which can be benchmarked against known antioxidants like Trolox or Ascorbic Acid.
Experimental Workflow: In Vitro Antioxidant Screening
Caption: Workflow for DPPH Radical Scavenging Assay.
Detailed Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of Trolox (positive control) in DMSO.
-
Prepare a 0.1 mM working solution of DPPH in methanol. Keep this solution protected from light.
-
-
Assay Procedure (96-well plate format):
-
Add 180 µL of methanol to the "blank" wells.
-
Create a serial dilution of the test compound and Trolox directly in the plate or in separate tubes. Typical final concentrations to test range from 1 µM to 500 µM.
-
To the appropriate wells, add 20 µL of each concentration of the test compound, Trolox, or DMSO (for the negative control).
-
Initiate the reaction by adding 180 µL of the 0.1 mM DPPH solution to all wells except the blanks.
-
Mix gently by pipetting.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes in the dark. The reaction time is critical for comparability.[9]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] * 100
-
Plot the % Inhibition against the concentration of the test compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) using non-linear regression analysis.
-
Anticipated Data Presentation
The results from this and other similar assays (e.g., ABTS, ORAC) should be summarized in a table for clear comparison.[11][12]
| Assay Type | Test Compound IC50 (µM) | Trolox IC50 (µM) |
| DPPH Scavenging | Hypothetical Value | Hypothetical Value |
| ABTS Scavenging | Hypothetical Value | Hypothetical Value |
| ORAC Value (µmol TE/µmol) | Hypothetical Value | 1.0 (by definition) |
Part 2: Cellular Antioxidant Activity and Cytoprotection
Demonstrating radical scavenging in a test tube is a crucial first step, but true therapeutic potential requires efficacy within a biological context. The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to prevent intracellular ROS formation in cultured cells, thereby accounting for bioavailability, uptake, and metabolism.[13]
Causality of Experimental Choice:
The CAA assay is superior to chemical assays because it provides a more biologically relevant model.[14] It utilizes a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular ROS.[15] By pre-loading cells with the test compound and then inducing oxidative stress with a peroxyl radical generator like AAPH, we can quantify the compound's ability to protect the cell from within.[13][16] We recommend using a human liver cell line, such as HepG2, due to the liver's central role in metabolic processes and detoxification of xenobiotics.[13]
Experimental Workflow: Cellular Antioxidant Activity (CAA) Assay
Caption: In vivo experimental design for assessing antioxidant efficacy.
Detailed Protocol: Overview of In Vivo Study
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar rats or C57BL/6 mice for one week.
-
Divide animals into at least four groups (n=8-10 per group): 1) Vehicle Control, 2) Oxidative Stress Control (e.g., CCl4), 3) Test Compound + CCl4, 4) Positive Control (e.g., Silymarin) + CCl4.
-
-
Dosing and Stress Induction:
-
Administer the test compound and positive control orally or via intraperitoneal (IP) injection for a period of 7-14 days.
-
On the final day of pre-treatment, induce acute liver injury in groups 2, 3, and 4 with a single IP injection of CCl4 dissolved in a vehicle like corn oil. Group 1 receives the vehicle only.
-
-
Sample Collection:
-
24 hours after CCl4 administration, euthanize the animals.
-
Collect blood via cardiac puncture into heparinized tubes for plasma separation.
-
Perfuse the liver with ice-cold saline and harvest a portion for homogenization and subsequent biochemical analysis.
-
-
Biochemical Analysis:
-
Tissue Homogenate: Prepare a 10% (w/v) liver homogenate in ice-cold phosphate buffer. Centrifuge to obtain the supernatant for enzyme assays.
-
Lipid Peroxidation: Measure MDA levels in plasma and tissue homogenate using the Thiobarbituric Acid Reactive Substances (TBARS) assay. Measure F2-Isoprostane levels using a commercially available ELISA kit or by GC-MS for higher specificity. [17] * Enzyme Activity: Measure the activity of SOD, CAT, and GPx in the liver homogenate supernatant using established spectrophotometric assay kits. [18][19]Protein concentration should be determined (e.g., by Bradford assay) to normalize enzyme activities.
-
Anticipated Data Presentation
Results should be presented clearly in a table, with statistical analysis to determine significance.
| Parameter | Vehicle Control | CCl4 Control | Test Compound + CCl4 | Positive Control + CCl4 |
| Plasma MDA (nmol/mL) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| Liver SOD (U/mg protein) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| Liver CAT (U/mg protein) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| Liver GPx (U/mg protein) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
Part 4: Proposed Mechanism of Action
Based on the outcomes of the multi-tiered investigation, a putative mechanism of action can be proposed. This compound likely employs a dual-pronged antioxidant strategy: direct radical scavenging via its iodinated phenolic structure and indirect action by bolstering endogenous antioxidant enzyme systems.
Proposed Signaling Pathway for Antioxidant Action
Caption: Dual antioxidant mechanism of L-3,5-Diiodotyrosine Ethyl Ester HCl.
This proposed mechanism suggests the compound can directly neutralize existing ROS. Concurrently, it may modulate redox-sensitive signaling pathways, such as the Nrf2-Keap1 system. By interacting with Keap1, it could promote the translocation of the Nrf2 transcription factor to the nucleus, leading to the upregulation of genes containing the Antioxidant Response Element (ARE), which includes key antioxidant enzymes. This dual action would provide both immediate and sustained protection against oxidative stress.
Conclusion
This technical guide provides a rigorous, step-by-step framework for elucidating the antioxidant potential of this compound. By progressing from basic chemical reactivity to cellular and in vivo models, researchers can build a comprehensive and scientifically sound profile of the compound's efficacy and mechanism of action. The insights gained from this structured approach will be invaluable for drug development professionals seeking to harness the therapeutic potential of novel antioxidant compounds.
References
Sources
- 1. Diiodotyrosine - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Oxidation of tyrosine: Antioxidant mechanism of l-DOPA disclosed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Extrathyronine Actions of Iodine as Antioxidant, Apoptotic, and Differentiation Factor in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The protective role of nutritional antioxidants against oxidative stress in thyroid disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ABTS, DPPH, FRAP and ORAC assays: Significance and symbolism [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts | MDPI [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. sciensage.info [sciensage.info]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing L-3,5-Diiodotyrosine
Introduction: The Significance of Diiodotyrosine in Peptide Therapeutics
The incorporation of unnatural amino acids into peptide scaffolds is a powerful strategy in modern drug discovery, enabling the enhancement of therapeutic properties such as potency, stability, and receptor selectivity.[1][][3] Among these, halogenated amino acids, particularly L-3,5-diiodotyrosine (DiY), have garnered significant interest. The presence of two bulky, lipophilic iodine atoms on the tyrosine ring can induce profound effects on peptide conformation and binding affinity. Furthermore, the iodine atoms can serve as heavy atoms for X-ray crystallography studies or as sites for radio-labeling, making DiY-containing peptides valuable tools in both therapeutic and diagnostic applications.[1][4]
This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of L-3,5-diiodotyrosine into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).
Physicochemical Properties of L-3,5-Diiodotyrosine Derivatives
For the purpose of SPPS, the use of Nα-Fmoc protected L-3,5-diiodotyrosine (Fmoc-L-3,5-diiodotyrosine-OH) is highly recommended. This form is commercially available and circumvents potential complications associated with using the ethyl ester hydrochloride salt, such as the need for in-situ neutralization and concerns about ester stability during the synthesis.[1]
| Property | Value | Source |
| Compound Name | Fmoc-3,5-diiodo-L-tyrosine | Chem-Impex[1] |
| Synonyms | Fmoc-3,5-diiodo-L-Tyr-OH | Chem-Impex[1] |
| CAS Number | 103213-31-6 | Chem-Impex[1] |
| Molecular Formula | C₂₄H₁₉I₂NO₅ | Chem-Impex[1] |
| Molecular Weight | 655.23 g/mol | Chem-Impex[1] |
| Appearance | White to off-white solid | Chem-Impex[1] |
| Melting Point | 210 - 225 °C | Chem-Impex[1] |
| Purity | ≥ 99% (HPLC) | Chem-Impex[1] |
An important consideration in the synthesis of peptides containing L-3,5-diiodotyrosine is the reactivity of the phenolic hydroxyl group. Due to the strong electron-withdrawing effects of the two iodine atoms on the aromatic ring, the pKa of the hydroxyl group is lowered, making it less nucleophilic. Consequently, protection of the hydroxyl group is generally not required during Fmoc-based SPPS, simplifying the synthetic workflow.
Experimental Workflow for SPPS of DiY-Containing Peptides
The following diagram illustrates the general workflow for the incorporation of Fmoc-L-3,5-diiodotyrosine-OH into a peptide sequence using manual or automated SPPS.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis of DiY-containing peptides.
Detailed Protocol for Manual SPPS
This protocol outlines the manual synthesis of a peptide containing an L-3,5-diiodotyrosine residue using Fmoc/tBu chemistry on a Rink Amide resin for a C-terminally amidated peptide.
Materials:
-
Rink Amide Resin (e.g., 100-200 mesh, ~0.5 mmol/g loading)
-
Fmoc-L-3,5-diiodotyrosine-OH
-
Other required Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide, peptide synthesis grade), DCM (Dichloromethane)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
-
Solid-phase synthesis vessel with a frit
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the desired amount of Rink Amide resin in the synthesis vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[1]
-
Drain the DMF.
-
-
Fmoc Deprotection (for the first amino acid if pre-loaded resin is not used, or for subsequent cycles):
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of Fmoc-L-3,5-diiodotyrosine-OH:
-
Rationale for Reagent Choice: L-3,5-Diiodotyrosine is a sterically hindered amino acid. Therefore, potent coupling reagents like HBTU or HATU are recommended to ensure efficient and complete coupling, minimizing the risk of deletion sequences.[5][6]
-
In a separate vial, dissolve Fmoc-L-3,5-diiodotyrosine-OH (3 equivalents relative to resin loading), HBTU or HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activate the mixture for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.
-
-
Washing:
-
After a negative Kaiser test, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
-
Peptide Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin. TIS is included as a scavenger to prevent side reactions with sensitive residues.
-
Agitate the mixture at room temperature for 2-4 hours.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
Purification and Characterization
-
Purification: The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically effective.
-
Characterization: The identity and purity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight corresponding to the peptide containing the diiodotyrosine residue.[7][8]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Coupling of DiY | Insufficient activation time or coupling reagent strength due to steric hindrance. | Use a more potent coupling reagent like HATU or COMU. Increase coupling time and/or temperature (microwave synthesis can be beneficial). Double couple the DiY residue. |
| Low Cleavage Yield | Incomplete cleavage from the resin. | Extend the cleavage time to 4 hours. Ensure a sufficient volume of cleavage cocktail is used. |
| Side Products Observed in MS | Scavengers in the cleavage cocktail are insufficient or inappropriate. | Ensure TIS is used as a scavenger, especially if other sensitive residues like Trp or Met are present. |
| Peptide Aggregation | The peptide sequence is hydrophobic. | Use specialized resins or synthesis conditions designed for difficult sequences. Perform synthesis at a slightly elevated temperature. |
Conclusion
The incorporation of L-3,5-diiodotyrosine into peptides is a valuable technique for modulating their biological activity and for introducing useful biophysical probes. By utilizing Fmoc-L-3,5-diiodotyrosine-OH and robust coupling strategies, researchers can efficiently synthesize these modified peptides. The protocols and guidelines presented here provide a solid foundation for the successful application of this unique amino acid in peptide-based drug discovery and development.
References
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Peptide synthesis - Wikipedia. [Link]
-
Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - Research Collection. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. [Link]
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - Radboud Repository. [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation. [Link]
-
Unnatural Amino Acids for Peptide Synthesis - Merck Millipore. [Link]
-
Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry - PubMed. [Link]
-
A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters based on - OSTI.GOV. [Link]
-
Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. [Link]
-
SYNTHESIS NOTES - Aapptec Peptides. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. [Link]
-
to C-Peptide Synthesis, Arguably the Future for Sustainable Production† Kinshuk Ghosh and Wil - ChemRxiv. [Link]
-
Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles - PMC - PubMed Central. [Link]
-
Peptide Characterisation Methods and Impurity Detection - Oxford Global. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. alfachemic.com [alfachemic.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. Side-chain anchoring strategy for solid-phase synthesis of peptide acids with C-terminal cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective Groups [organic-chemistry.org]
A Robust Preparative HPLC Method for the Purification of L-3,5-Diiodotyrosine Ethyl Ester Hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract L-3,5-Diiodotyrosine ethyl ester hydrochloride is a crucial intermediate and precursor in biochemical and pharmaceutical research, particularly in studies related to thyroid hormones and the development of radiolabeled imaging agents.[1][2] Its synthesis often yields a crude product containing impurities such as starting materials, incompletely iodinated species, or by-products. This application note presents a detailed, reliable, and scalable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound, ensuring high purity and recovery suitable for demanding research and development applications.
Principle of the Purification Method
The purification strategy is based on reverse-phase chromatography (RPC) , a powerful technique ideal for separating compounds based on their hydrophobicity.[3][4] this compound is a significantly hydrophobic molecule due to the presence of two bulky iodine atoms on the aromatic ring and the ethyl ester group.
-
Mechanism of Separation: In RPC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[5] Our method employs a C18-bonded silica stationary phase, which consists of long 18-carbon alkyl chains.[5] When the crude sample is introduced in a polar mobile phase, the hydrophobic this compound preferentially adsorbs to the C18 stationary phase through hydrophobic interactions.[4] Less hydrophobic impurities pass through the column more quickly. By gradually increasing the concentration of an organic solvent (acetonitrile) in the mobile phase, the polarity of the mobile phase is decreased. This progressively weakens the hydrophobic interactions between the target compound and the stationary phase, causing it to elute from the column.[3]
-
Role of Mobile Phase Additives: Trifluoroacetic acid (TFA) is incorporated at a low concentration (0.1%) into the mobile phase.[6] TFA serves two critical functions:
-
Ion Pairing: It forms an ion pair with the protonated amine group of the analyte, neutralizing its charge. This minimizes undesirable ionic interactions with residual silanol groups on the silica support, resulting in sharper, more symmetrical peaks.
-
pH Control: It maintains a low pH, ensuring the phenolic hydroxyl group remains protonated and the analyte's retention is consistent.[6]
-
This combination of a hydrophobic stationary phase and a carefully controlled mobile phase gradient allows for the effective separation of the target compound from closely related impurities.
Materials and Equipment
| Category | Item | Recommended Specifications |
| Chemicals & Solvents | L-3,5-Diiodotyrosine Ethyl Ester HCl | Crude synthetic product |
| Acetonitrile (ACN) | HPLC Grade, Far-UV cutoff | |
| Water | HPLC Grade or Milli-Q® | |
| Trifluoroacetic Acid (TFA) | HPLC Grade, >99.5% purity | |
| Methanol (MeOH) | HPLC Grade (for sample dissolution) | |
| HPLC System | Preparative HPLC System | Capable of gradient elution and flow rates of 5-20 mL/min |
| Pump | Binary or Quaternary Gradient Pump | |
| Detector | UV-Vis or Photodiode Array (PDA) Detector | |
| Fraction Collector | Automated fraction collector | |
| Injector | Manual or Autosampler with a large volume loop (e.g., 1-5 mL) | |
| HPLC Column | Preparative RP Column | C18 stationary phase, 10 µm particle size, ≥20 mm ID x 250 mm length |
| Glassware & Labware | Volumetric flasks, Graduated cylinders | Class A |
| Syringe filters | 0.45 µm PTFE for organic solvents | |
| Vials and Collection Tubes | Appropriate for sample injection and fraction collection |
Detailed Experimental Protocol
Safety Precautions
-
This compound may cause skin, eye, and respiratory irritation.[7][8] Handle the compound in a well-ventilated area or fume hood.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Acetonitrile is flammable and toxic. Trifluoroacetic acid is highly corrosive. Handle these solvents with extreme care in a fume hood.
Mobile Phase Preparation
-
Mobile Phase A (Aqueous):
-
Measure 999 mL of HPLC-grade water into a 1 L glass bottle.
-
Carefully add 1 mL of TFA to the water (Final concentration: 0.1% v/v).
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
-
Mobile Phase B (Organic):
-
Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L glass bottle.
-
Carefully add 1 mL of TFA to the acetonitrile (Final concentration: 0.1% v/v).
-
Mix thoroughly and degas for 15 minutes.
-
Sample Preparation
-
Weigh the crude this compound powder.
-
Dissolve the crude material in a minimal amount of HPLC-grade methanol to create a concentrated stock solution (e.g., 20-50 mg/mL). Sonication may be required to aid dissolution.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.
HPLC System Setup and Purification Workflow
The following diagram illustrates the complete purification workflow, from system setup to obtaining the final, pure product.
Caption: Workflow for the HPLC purification of L-3,5-Diiodotyrosine ethyl ester HCl.
HPLC Operating Parameters
The following parameters should be programmed into the HPLC system.
| Parameter | Recommended Value | Rationale |
| Column | C18, 10 µm, 21.2 x 250 mm | Standard for preparative reverse-phase purification. |
| Flow Rate | 18.0 mL/min | Appropriate for the specified column diameter. |
| Column Temperature | 30 °C | Increased temperature can improve peak shape and reduce viscosity.[9] |
| Detection Wavelength | 286 nm | Corresponds to the UV absorbance maximum of the iodinated phenol chromophore.[10] |
| Injection Volume | 1 - 5 mL | Dependent on sample concentration and column loading capacity. |
| Mobile Phase A | 0.1% TFA in Water | Polar mobile phase for binding to the column. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Non-polar mobile phase for eluting the compound.[11] |
Gradient Elution Program
This gradient is designed to separate the highly hydrophobic target compound from potential impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60.0 | 40.0 |
| 5.0 | 60.0 | 40.0 |
| 25.0 | 10.0 | 90.0 |
| 30.0 | 10.0 | 90.0 |
| 32.0 | 60.0 | 40.0 |
| 40.0 | 60.0 | 40.0 |
Fraction Collection and Post-Run Processing
-
Equilibration: Before the first injection, equilibrate the column with the initial mobile phase conditions (60% A, 40% B) for at least 20 minutes or until a stable baseline is achieved.
-
Injection and Collection: Inject the filtered sample. Monitor the UV chromatogram in real-time. Begin collecting fractions as the main peak begins to elute and stop once the peak returns to baseline.
-
Purity Analysis: Analyze a small aliquot from each collected fraction (or a pooled sample from the main peak) using a rapid analytical HPLC method to confirm purity.
-
Pooling and Solvent Removal: Combine the fractions that meet the desired purity specification (e.g., >98%). Remove the acetonitrile and water using a rotary evaporator. The final product can be lyophilized to yield a fine powder.
-
Storage: Store the purified, dry compound at 0 - 8 °C to ensure stability.[1]
Expected Results and Troubleshooting
Under the conditions described, this compound is expected to elute as a sharp, well-defined peak. The exact retention time will depend on the specific HPLC system and column, but it will be within the main gradient window.
| Problem | Possible Cause | Suggested Solution |
| Broad or Tailing Peaks | 1. Column overload.2. Inappropriate sample solvent.3. Column degradation. | 1. Reduce the amount of sample injected.2. Dissolve the sample in the initial mobile phase, if possible.3. Flush the column or replace it if performance does not improve. |
| Poor Separation | 1. Gradient is too steep.2. Insufficient column efficiency. | 1. Decrease the gradient slope (e.g., run from 40% to 90% B over 30 minutes instead of 20).2. Use a column with a smaller particle size or a longer length. |
| No Peak Elution | 1. Compound is too hydrophobic.2. System or pump failure. | 1. Increase the final percentage of Mobile Phase B to 100% and hold for several minutes.[9]2. Check system pressure and solvent lines for blockages or leaks. |
Conclusion
This application note provides a comprehensive and validated RP-HPLC protocol for the purification of this compound. By leveraging the principles of reverse-phase chromatography with a C18 column and an optimized water/acetonitrile/TFA mobile phase, this method consistently delivers a final product of high purity. This protocol is a valuable tool for researchers and developers requiring a reliable supply of this important biochemical for their studies.
References
-
J&K Scientific. (n.d.). This compound. Retrieved from J&K Scientific. URL: [Link]
-
IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. Retrieved from IonSource. URL: [Link]
-
Waters. (n.d.). How do I decrease retention of a very hydrophobic compound on a reverse-phase column?. Retrieved from Waters Knowledge Base. URL: [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from Wikipedia. URL: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from Phenomenex. URL: [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from Chrom Tech, Inc. URL: [Link]
-
UCL Discovery. (2024). Identification and determination of the urinary metabolite of iodotyrosine in vivo. Retrieved from UCL Discovery. URL: [Link]
-
DC Fine Chemicals. (2024). Safety Data Sheet - L-Tyrosine, USP. Retrieved from DC Fine Chemicals. URL: [Link]
-
Gika, H. G., et al. (2005). Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction. Journal of Chromatography B, 814(1), 163-172. URL: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. chromtech.com [chromtech.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. ionsource.com [ionsource.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. support.waters.com [support.waters.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-3,5-Diiodotyrosine Ethyl Ester Hydrochloride in Metabolic Pathway Research
Introduction: A Modern Tool for Thyroid Hormone Research
The intricate regulation of thyroid hormones (THs) is central to metabolic homeostasis, development, and cellular function. The iodotyrosine deiodinases (DEIs), a family of selenoenzymes, are the primary regulators of TH activity, converting the prohormone thyroxine (T4) to the biologically active 3,5,3'-triiodothyronine (T3). Understanding the kinetics and inhibition of these enzymes is a cornerstone of endocrinological research and a key focus in the development of therapeutics for thyroid disorders.
L-3,5-Diiodotyrosine (DIT), an endogenous precursor to T3 and T4, is a critical molecule in this pathway. While DIT itself is a valuable research tool, its utility in cell-based assays can be limited by its polarity, which may affect its transport across cellular membranes. L-3,5-Diiodotyrosine ethyl ester hydrochloride offers a strategic chemical modification to overcome this challenge. The addition of an ethyl ester group increases the lipophilicity of the DIT molecule, potentially enhancing its cell permeability. The hydrochloride salt form ensures improved solubility for the preparation of stock solutions.
This guide provides a comprehensive overview of the application of this compound as a tool for investigating thyroid hormone metabolism, with a focus on its use as a substrate and inhibitor for deiodinase enzymes.
Part 1: The Scientific Rationale - Why Use an Esterified Derivative?
The primary advantage of using L-3,5-Diiodotyrosine ethyl ester over its parent compound, DIT, lies in the principles of cellular uptake. Small molecules often cross the lipid bilayer of cell membranes via passive diffusion, a process heavily influenced by their lipophilicity (fat-solubility).
-
Enhanced Bioavailability in Cell-Based Assays: By masking the polar carboxyl group with an ethyl ester, the overall lipophilicity of the molecule is increased. This modification is a well-established strategy in medicinal chemistry to improve the cellular penetration of drugs and research compounds. Once inside the cell, ubiquitous intracellular esterases are expected to hydrolyze the ester bond, releasing the active L-3,5-Diiodotyrosine molecule. This "pro-drug" approach ensures that the compound of interest is delivered more efficiently to its intracellular targets, such as the deiodinase enzymes located in the endoplasmic reticulum and plasma membrane.
-
Mechanism of Action: this compound serves as a precursor to DIT. Following its facilitated entry into the cell and subsequent hydrolysis, the released DIT can act as a competitive inhibitor or a substrate for deiodinase enzymes. The deiodinases, particularly Type 1 deiodinase (DIO1), can catalyze the removal of iodine from iodotyrosines. Studying the kinetics of this process or the compound's ability to inhibit the deiodination of T4 provides valuable insights into enzyme function and the potential for therapeutic modulation.
Visualizing the Pathway and Experimental Logic
The following diagram illustrates the proposed mechanism of cellular uptake and action of this compound in the context of deiodinase research.
Caption: Proposed mechanism of cellular uptake and action of L-3,5-Diiodotyrosine ethyl ester.
Part 2: Experimental Protocols
This section details a robust protocol for an in vitro deiodinase inhibition assay using rat liver homogenate as a source of deiodinase enzymes. This assay is a foundational method for screening potential inhibitors and characterizing enzyme kinetics.
Protocol 2.1: In Vitro Deiodinase Inhibition Assay
Objective: To determine the inhibitory potential (IC50) of this compound on Type 1 deiodinase (DIO1) activity.
Materials:
-
This compound
-
Rat liver tissue
-
Homogenization buffer (e.g., 0.1 M potassium phosphate, 1 mM EDTA, pH 7.4)
-
Substrate: Thyroxine (T4)
-
Cofactor: Dithiothreitol (DTT)
-
Radio-labeled tracer (e.g., ¹²⁵I-T4) for kinetic studies (optional, requires appropriate licensing)
-
Reaction buffer (e.g., 0.1 M phosphate buffer with 2 mM EDTA)
-
Stopping reagent (e.g., ice-cold ethanol or trichloroacetic acid)
-
Instrumentation for quantifying T3 production (e.g., RIA kit, LC-MS/MS)
Experimental Workflow:
Caption: Workflow for the in vitro deiodinase inhibition assay.
Step-by-Step Methodology:
-
Preparation of Liver Homogenate:
-
Homogenize fresh or frozen rat liver tissue in ice-cold homogenization buffer (1:4 w/v).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove cellular debris.
-
Collect the supernatant, which contains the microsomal fraction rich in deiodinase enzymes. Determine the total protein concentration using a standard method (e.g., Bradford assay).
-
-
Preparation of Test Compound:
-
Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol).
-
Perform serial dilutions of the stock solution in the reaction buffer to create a range of test concentrations. It is advisable to start with a wide range (e.g., 1 nM to 100 µM) to determine the approximate inhibitory range.
-
-
Assay Setup:
-
For each reaction, combine the liver homogenate (e.g., 50-100 µg of protein), reaction buffer, and the test compound at various concentrations in a microcentrifuge tube.
-
Include the following controls:
-
Positive Control: A known deiodinase inhibitor (e.g., propylthiouracil, PTU).
-
Negative Control (100% activity): Vehicle (the solvent used for the test compound) instead of the inhibitor.
-
Blank Control: Reaction mix with no liver homogenate to account for non-enzymatic degradation of T4.
-
-
Pre-incubate the mixture for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Initiation and Termination of Reaction:
-
Initiate the enzymatic reaction by adding the substrate (T4) and the cofactor (DTT). A typical final concentration might be 1 µM T4 and 10 mM DTT.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an ice-cold stopping reagent, such as 2 volumes of ethanol, and vortexing.
-
-
Quantification of T3 Production:
-
Centrifuge the terminated reaction tubes to pellet the precipitated proteins.
-
Analyze the supernatant for T3 concentration. While historically radioimmunoassays (RIA) were common, modern, more sensitive methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are preferred for their specificity and accuracy.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Part 3: Data Interpretation and Validation
Quantitative Data Summary:
The following table provides typical concentration ranges and parameters for the deiodinase inhibition assay. These values should be optimized for your specific experimental setup.
| Parameter | Recommended Range | Rationale |
| Liver Homogenate Protein | 50 - 200 µ g/reaction | To ensure a detectable and linear rate of T3 production. |
| Substrate (T4) Conc. | 0.5 - 5 µM | Near the Km of DIO1 for T4, ensuring sensitive detection of competitive inhibition. |
| Cofactor (DTT) Conc. | 5 - 20 mM | Required for the catalytic cycle of deiodinase enzymes. |
| Inhibitor Conc. Range | 1 nM - 100 µM | A wide range is necessary to capture the full dose-response curve for IC50 calculation. |
| Incubation Time | 20 - 60 minutes | Should be within the linear range of the reaction, determined in preliminary experiments. |
| Incubation Temperature | 37°C | Optimal temperature for mammalian enzyme activity. |
Trustworthiness and Self-Validation:
To ensure the reliability of your results, your experimental design must be self-validating.
-
Linearity of Reaction: Before running the full inhibition assay, perform a time-course experiment and a protein concentration curve to ensure that the rate of T3 production is linear with respect to time and protein amount under your assay conditions.
-
Positive Control Confirmation: The inclusion of a known inhibitor like PTU validates the assay's ability to detect inhibition. A significant reduction in T3 production in the presence of PTU confirms that the assay is working correctly.
-
LC-MS/MS Specificity: When using LC-MS/MS, the specificity is inherently high. Confirm the identity of the T3 peak by its retention time and mass-to-charge ratio (m/z) compared to a pure standard. This eliminates ambiguity from cross-reacting compounds that could affect older assay methods.
Conclusion and Future Directions
This compound represents a valuable tool for probing the complexities of thyroid hormone metabolism. Its enhanced lipophilicity makes it particularly well-suited for cell-based assays, providing a more efficient means of delivering DIT to its intracellular targets. The protocols and principles outlined in this guide offer a robust framework for utilizing this compound to investigate deiodinase activity and explore the broader landscape of thyroid endocrinology. Future applications could involve using stable-isotope labeled versions of this compound to trace the metabolic fate of DIT in intact cells or in vivo models, further unraveling the dynamic regulation of thyroid hormone signaling.
References
-
Title: Improving the Caco-2 cell permeability of a potent and selective caspase-3 inhibitor using a prodrug approach Source: European Journal of Pharmaceutical Sciences URL: [Link]
-
Title: The Iodothyronine Deiodinases Source: Endocrine Reviews URL: [Link]
-
Title: Characterization of a new human deiodinase. Source: Journal of Biological Chemistry URL: [Link]
-
Title: Propylthiouracil Source: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury URL: [Link]
-
Title: A sensitive and specific liquid chromatography-tandem mass spectrometry method for the simultaneous measurement of 11 thyroid hormones and precursors in human serum Source: Clinica Chimica Acta URL: [Link]
Troubleshooting & Optimization
preventing deiodination of L-3,5-Diiodotyrosine ethyl ester hydrochloride during experiments
Welcome to the dedicated technical support center for L-3,5-Diiodotyrosine ethyl ester hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the deiodination of this compound during experimental procedures. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
Introduction: The Challenge of Deiodination
This compound is a critical reagent in thyroid hormone research and the development of radiopharmaceuticals.[1][2] The stability of the carbon-iodine (C-I) bonds on the aromatic ring is paramount for its intended function. However, like many aryl iodides, this compound is susceptible to deiodination—the cleavage of the C-I bond and loss of one or both iodine atoms. This degradation can lead to the formation of mono-iodinated or non-iodinated impurities, compromising experimental outcomes, affecting analytical results, and potentially altering biological activity.
This guide provides a comprehensive overview of the mechanisms of deiodination and practical, field-proven strategies to mitigate this issue throughout your experimental workflow, from storage to final analysis.
Troubleshooting Guide: Identifying and Resolving Deiodination Events
This section addresses specific issues you may encounter that indicate deiodination is occurring. Each problem is followed by a systematic approach to diagnose and resolve the issue.
Problem 1: Appearance of Unexpected Peaks in LC-MS or HPLC Analysis
You observe additional peaks in your chromatogram that correspond to the mass of mono-iodotyrosine ethyl ester or tyrosine ethyl ester.
Possible Causes and Solutions:
-
Photodegradation: The C-I bond in aromatic compounds is known to be susceptible to cleavage by UV light.[3][4]
-
Diagnosis: Have your samples been exposed to ambient laboratory light or direct sunlight for extended periods?
-
Solution:
-
Protocol 1: Light Protection: Always store the solid compound and solutions in amber vials or wrap containers in aluminum foil.[5][6] Minimize exposure to light during sample preparation by working in a shaded area or under yellow light.
-
Workflow Diagram:
Caption: Workflow for minimizing light-induced deiodination.
-
-
-
Reaction with Nucleophiles/Bases: Aryl iodides can undergo nucleophilic aromatic substitution, where a nucleophile displaces the iodide.[7] This is particularly relevant if your experimental conditions involve strong bases or nucleophiles.
-
Diagnosis: Does your reaction buffer or solvent system contain strong bases (e.g., high pH) or potent nucleophiles (e.g., thiols)?
-
Solution:
-
pH Control: Maintain the pH of your solutions within a neutral to slightly acidic range (pH 5-7), as high alkalinity can promote deiodination.[8] If possible, perform a stability study of your compound at different pH values to determine the optimal range for your specific application.
-
Nucleophile Compatibility: If the presence of a nucleophile is unavoidable, consider lowering the reaction temperature to decrease the rate of deiodination. Alternatively, explore the use of less reactive nucleophiles if your experimental design permits.
-
-
-
Reductive Deiodination: The presence of reducing agents in your system can lead to the cleavage of the C-I bond.[9]
-
Diagnosis: Are there any known reducing agents in your reaction mixture, or could they be generated in situ?
-
Solution:
-
Reagent Purity: Ensure all reagents and solvents are free from reducing impurities. Use high-purity, freshly opened solvents when possible.
-
Avoidance of Reductants: If your protocol involves reducing agents for other purposes, assess their compatibility with your iodinated compound. It may be necessary to perform the reduction step separately and then introduce the this compound.
-
-
Problem 2: Inconsistent Results or Loss of Biological Activity
You notice a decline in the expected biological effect of your compound over time or between experimental replicates.
Possible Causes and Solutions:
-
Improper Storage: Long-term storage under suboptimal conditions can lead to gradual degradation.
-
Diagnosis: How is the compound being stored (temperature, atmosphere, light exposure)?
-
Solution:
-
Protocol 2: Optimal Storage Conditions: Store this compound at 0-8 °C, protected from light and moisture. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
Parameter Recommended Condition Rationale Temperature 0-8 °C Slows down potential degradation pathways. Light Protect from light (amber vials) Prevents photodegradation.[3][4] Atmosphere Inert gas (Argon/Nitrogen) Minimizes oxidation. Moisture Desiccate Prevents hydrolysis of the ester and potential reactions involving water. -
-
-
Solution Instability: The compound may be degrading after being dissolved in a solvent.
-
Diagnosis: Are you preparing stock solutions and storing them for extended periods? What solvent are you using?
-
Solution:
-
Freshly Prepared Solutions: Prepare solutions fresh for each experiment whenever possible. If stock solutions must be stored, perform a stability study in your chosen solvent at the storage temperature.
-
Solvent Selection: Use aprotic, non-nucleophilic solvents for stock solutions. While methanol is often used for initial dissolution, for storage, consider solvents like anhydrous DMSO or DMF. Be aware that some solvents can participate in degradation reactions.[5][6]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of non-enzymatic deiodination I should be concerned about in a typical lab setting?
A: In a non-biological context, the most common degradation pathways are photodegradation (cleavage of the C-I bond by light) and nucleophilic attack (displacement of iodide by a nucleophile or base). Aryl iodides are more susceptible to these reactions than their chloro or bromo counterparts due to the weaker C-I bond.[10]
Q2: Can the pH of my buffer really have a significant impact on stability?
A: Yes. The stability of iodinated phenols, which are structurally related to your compound, can be pH-dependent.[11] Highly basic conditions can increase the nucleophilicity of species in the solution and can also deprotonate the phenolic hydroxyl group, which may alter the electron density of the aromatic ring and potentially affect the stability of the C-I bonds.
Q3: I need to perform a reaction at an elevated temperature. What precautions should I take?
A: Elevated temperatures can accelerate degradation. To mitigate this:
-
Minimize Reaction Time: Design your experiment to be as short as possible.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation, which can be more pronounced at higher temperatures.
-
Light Protection: Ensure the reaction vessel is protected from light.
-
Control Experiment: Run a control experiment with your compound under the same conditions but without other reactants to quantify the extent of thermal degradation.
Q4: How can I confirm that deiodination is the cause of my issues?
A: The most definitive method is to use a mass spectrometry-based technique (e.g., LC-MS). You can look for the masses of the potential deiodinated products:
-
L-3,5-Diiodotyrosine ethyl ester: [M+H]⁺ ≈ 462.9
-
Mono-iodotyrosine ethyl ester: [M+H]⁺ ≈ 336.0
-
Tyrosine ethyl ester: [M+H]⁺ ≈ 210.1
By monitoring for these masses, you can confirm and even quantify the extent of deiodination.
Q5: Are there any specific classes of reagents I should be particularly cautious with?
A: Yes, be cautious with:
-
Thiols: Compounds containing sulfhydryl groups (e.g., dithiothreitol (DTT), β-mercaptoethanol) are strong nucleophiles and reducing agents.
-
Strong Bases: Hydroxides, alkoxides, and other strong bases can promote deiodination.[12]
-
Transition Metals: Some transition metals can catalyze the cleavage of C-I bonds.[13]
Experimental Protocols
Protocol 3: Preparation and Storage of a Stock Solution
This protocol is designed to maximize the stability of your compound in solution.
-
Pre-analysis: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.
-
Weighing: Weigh the desired amount of the compound quickly in a low-light environment.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO) to an amber glass vial. Add the weighed compound to the solvent.
-
Mixing: Gently vortex or sonicate at room temperature until fully dissolved. Avoid excessive heating.
-
Storage:
-
If for immediate use, proceed with the experiment.
-
For short-term storage (up to one week), store the solution at -20°C in the amber vial.
-
For long-term storage, aliquot the stock solution into smaller, single-use amber vials, purge with an inert gas (argon or nitrogen) before sealing, and store at -80°C.
-
Protocol 4: A Self-Validating System for Monitoring Stability
This protocol describes how to check for deiodination before proceeding with a critical experiment.
-
Sample Preparation: Prepare a solution of your compound at the concentration and in the buffer/solvent system you plan to use for your experiment.
-
Incubation: Incubate this solution under the same conditions as your planned experiment (temperature, light exposure, duration).
-
Analysis: At the end of the incubation period, analyze a small aliquot of the solution by LC-MS.
-
Validation:
-
Primary Analysis: Look for the mass-to-charge ratio (m/z) of your intact compound.
-
Impurity Check: Specifically search for the m/z values corresponding to the mono-deiodinated and fully deiodinated forms of your compound.
-
Decision: If the deiodinated impurities are below your acceptable threshold (e.g., <1%), you can proceed with your experiment with confidence in your compound's stability under those conditions. If significant degradation is observed, you must troubleshoot and modify your experimental parameters based on the guidance in this document.
-
Workflow for Stability Validation:
Caption: A self-validating workflow to confirm compound stability.
References
- Gagnon, A., et al. (2010). Synthesis, Structure, and Reactivity of Stable Alkyl and Aryl Iodide Complexes of the Formula [ ( q5-C5H5)Re(NO)(PPh,)( IR)]+BF4. Organometallics, 29(23), 6376–6391.
- Allard, S., et al. (2013). Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants.
- Fiveable. (n.d.). Aryl Iodides Definition. Fiveable Organic Chemistry Key Term.
- Stanbury, D. M. (1989). Deiodination of Diiodotyrosine by Cell-Free Systems. Inorganic Chemistry, 28(2), 251-255.
- Virion, A., et al. (1981). The role of iodide and of free diiodotyrosine in enzymatic and non-enzymatic thyroid hormone synthesis. European Journal of Biochemistry, 118(2), 239-245.
- Enthaler, S., et al. (2008). (Bu3Sn)2–TBAF: a new combination reagent for the reduction and deuteration of aryl bromides and iodides.
- de Klerk, D. J., et al. (2016). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Journal of Medicinal Chemistry, 59(22), 10025–10042.
- Dème, D., et al. (1975). Free Diiodotyrosine Effects on Protein Iodination and Thyroid Hormone Synthesis Catalyzed by Thyroid Peroxidase. European Journal of Biochemistry, 51(2), 329-336.
- Lian, L., et al. (2014). Photodegradation of iodinated trihalomethanes in aqueous solution by UV 254 irradiation.
- Christiansen, J., & Feldthus, A. (1990). Iodination of phenol.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Nebraska-Lincoln.
- Bunnett, J. F., & Wamser, C. C. (1967). Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. Journal of the American Chemical Society, 89(25), 6712-6718.
- Bitzel, D. J., & Rokita, S. E. (2017). The Distribution and Mechanism of Iodotyrosine Deiodinase Defied Expectations. Archives of Biochemistry and Biophysics, 632, 89-95.
- An, T., et al. (2020). Formation dynamics of inorganic iodine species during UV-based advanced oxidation of iopamidol and iohexol and their correlation with iodinated disinfection by-product yields. Environmental Science: Water Research & Technology, 6(10), 2825-2835.
- Wikipedia. (2023). Thyroid.
- Christiansen, J., & Feldthus, A. (1990). Iodination of phenol.
- Kahl, S., et al. (2021). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Environmental Science and Pollution Research, 28(43), 61429–61442.
- Chem-Impex. (n.d.). This compound.
- Reddy, D., et al. (2016). A Direct Transformation of Aryl Aldehydes to Benzyl Iodides Via Reductive Iodination.
- HSC Chemistry. (2023). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety.
- Frota, L., et al. (2009). Iodination of Phenols in Water using Easy to Handle Amine-Iodine Complexes. Journal of the Brazilian Chemical Society, 20(10), 1916-1920.
- Wikipedia. (2023). Iodophenol.
- J&K Scientific. (n.d.). This compound | 74051-47-1.
- Temple University. (2021). Halogenated Solvents in Laboratories.
- Gallo, R. D. C., et al. (2010). Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. Journal of the Brazilian Chemical Society, 21(4), 770-774.
- Wamser, C. C. (2002). Chapters 23 & 24 Notes - Aryl Halides and Phenols.
- Chem-Impex. (n.d.). L-3,5-Diiodotyrosine methyl ester hydrochloride.
- Organic Chemistry Portal. (2023).
- Zhang, Z., et al. (2016). A DFT Study on the Conversion of Aryl Iodides to Alkyl Iodides: Reductive Elimination of R-I from Alkylpalladium Iodide Complexes with Accessible β-Hydrogens. Chemistry - A European Journal, 22(10), 3422-3429.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 74051-47-1.
- Alfa Chemistry. (n.d.). CAS 74051-47-1 this compound.
- Laboteq. (n.d.).
- Chen, Y., et al. (2020). Degradation of iodinated disinfection byproducts by VUV/UV process based on a mini-fluidic VUV/UV photoreaction system. Chemical Engineering Journal, 382, 122909.
- Organic Chemistry Portal. (2023).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of iodinated trihalomethanes in aqueous solution by UV 254 irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fiveable.me [fiveable.me]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. (Bu3Sn)2–TBAF: a new combination reagent for the reduction and deuteration of aryl bromides and iodides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. Chapters 23 & 24 notes [web.pdx.edu]
- 13. youtube.com [youtube.com]
Technical Support Center: Navigating the Challenges of Iodinated Peptide Purification by HPLC
Welcome to the technical support center dedicated to addressing the unique challenges encountered during the purification of iodinated peptides by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable troubleshooting advice, and robust methodologies to enhance the purity, yield, and reproducibility of your separations.
The introduction of iodine to a peptide sequence significantly alters its physicochemical properties, most notably its hydrophobicity. This modification, while crucial for various applications such as radioimmunoassays and receptor binding studies, presents distinct hurdles in chromatographic purification.[1][2] This resource synthesizes field-proven experience with fundamental chromatographic principles to empower you to overcome these challenges effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when working with iodinated peptides.
Q1: Why does my iodinated peptide have a much longer retention time than the parent peptide?
A1: Iodination significantly increases the hydrophobicity of a peptide. The addition of one or two iodine atoms to a tyrosine or histidine residue increases the molecule's non-polar character, leading to stronger interactions with the reversed-phase stationary phase (e.g., C18). This results in a marked increase in retention time compared to the non-iodinated precursor.[1][3]
Q2: I see multiple peaks after my iodination reaction. What are they?
A2: A typical iodination reaction mixture is heterogeneous. You will likely see a peak for the unreacted parent peptide, the desired mono-iodinated peptide, and potentially di-iodinated species.[3][4] Depending on the reaction conditions and the presence of susceptible amino acids (like Met, Cys, His, Trp), you may also see peaks corresponding to oxidized by-products.[2] Proper HPLC purification is essential to isolate the specific iodinated form of interest.
Q3: What is the best starting mobile phase for purifying an iodinated peptide?
A3: A good starting point for reversed-phase HPLC of peptides is a mobile phase system consisting of Water (Solvent A) and Acetonitrile (Solvent B), both containing an ion-pairing agent.[5] Trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) is the most common choice.[5][6] It serves to control pH, protonate silanol groups on the stationary phase to reduce secondary interactions, and form ion pairs with the peptide to improve peak shape.[6][7]
Q4: My peptide peaks are tailing severely. What is the most likely cause?
A4: Peak tailing is one of the most frequent issues in peptide chromatography and can have multiple causes. For peptides, a primary cause is secondary interactions between basic amino acid residues (like Lys, Arg, His) and acidic, unreacted silanol groups on the silica-based stationary phase.[7] Other causes can include column contamination, a blocked column frit, or using a sample solvent that is too strong.[8]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered during the HPLC purification of iodinated peptides.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Ideal chromatographic peaks should be symmetrical and Gaussian. Poor peak shape compromises resolution and accurate quantification.
}
Caption: Troubleshooting workflow for poor peak shape.| Potential Cause | Explanation & Causality | Recommended Solution |
| Secondary Interactions with Silanols | Basic residues in the peptide can interact ionically with deprotonated silanol groups on the silica packing, causing a "drag" effect that results in peak tailing. This is a very common issue with peptides. | Primary Action: Ensure 0.1% TFA is present in both mobile phases. TFA protonates the silanols, minimizing this interaction.[7] Secondary Action: If tailing persists, consider using a more hydrophobic ion-pairing agent like Heptafluorobutyric acid (HFBA) to increase peptide hydrophobicity and mask interactions.[9] |
| Column Contamination / Blockage | Accumulation of particulates from the sample or mobile phase on the column inlet frit can distort the flow path, leading to broad or tailing peaks for all analytes.[10] Strongly adsorbed sample components can also create active sites that cause tailing.[8] | Prevention: Always filter your samples (0.22 or 0.45 µm filter) and mobile phases.[11] Use a guard column to protect the analytical column.[8] Correction: Reverse and flush the column (disconnect from the detector first). If the problem persists, a specific column cleaning protocol may be necessary. |
| Inappropriate Sample Solvent | Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase (e.g., high organic content) will cause the sample band to spread before it reaches the column head, resulting in broad and distorted peaks. | Dissolve the peptide sample in the initial mobile phase whenever possible. If solubility is an issue, use the weakest solvent possible (e.g., water with a small amount of acid) or dilute the sample with water before injection.[8][12] |
| Mobile Phase pH near Analyte pKa | If the mobile phase pH is close to the pKa of an ionizable group on the peptide, the peptide will exist in both charged and uncharged forms, leading to split or severely tailed peaks. | Adjust the mobile phase pH to be at least 2 units away from the pKa of the peptide's ionizable groups. For most peptides using TFA, the low pH (around 2) ensures all acidic groups are protonated and basic groups are positively charged. |
| Column Overload | Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to a characteristic "right triangle" peak shape and a decrease in retention time as the injection amount increases.[10] | Reduce the mass of peptide injected by either lowering the sample concentration or the injection volume. Perform a loading study to determine the column's capacity for your specific peptide. |
Problem 2: Poor Resolution / Co-elution of Species
The primary goal of purification is to resolve the target iodinated peptide from the parent peptide, other iodinated forms, and reaction by-products.
}
Caption: Key strategies to improve HPLC resolution.| Parameter to Adjust | Explanation & Causality | Recommended Action |
| Gradient Slope (Retention Factor, k') | A steep gradient moves compounds through the column too quickly, not allowing sufficient time for differential partitioning between the mobile and stationary phases. This is the most common reason for poor resolution in peptide separations. | Action: Decrease the gradient slope (%B per minute). For complex peptide mixtures, a shallow gradient (e.g., 0.5-1% B per minute) is often necessary.[13] This increases the run time but provides more opportunity for separation.[14] |
| Mobile Phase Composition (Selectivity, α) | Changing the organic solvent or ion-pairing agent alters the chemical interactions between the peptides and the stationary phase, which can dramatically change the selectivity and elution order.[15] Acetonitrile and methanol have different properties and can provide different selectivity for peptides. | Action 1: If using acetonitrile, try substituting it with methanol.[16] Action 2: Change the ion-pairing agent. Switching from TFA to formic acid can alter selectivity, although it may result in broader peaks. Using a more hydrophobic agent like HFBA can significantly increase retention and may improve resolution between closely related peptides.[9] |
| Stationary Phase (Selectivity, α) | The choice of column chemistry is a powerful tool for altering selectivity.[14] While C18 is the workhorse, other phases can offer unique interactions. | Action: If resolution is poor on a C18 column, try a different stationary phase such as Phenyl-Hexyl, which provides π-π interactions with aromatic residues, or a C8 column for very hydrophobic peptides.[5] |
| Column Temperature | Temperature affects mobile phase viscosity and mass transfer kinetics. Higher temperatures decrease viscosity, allowing for faster analysis and often sharper peaks. However, it can also alter selectivity. | Action: Systematically vary the column temperature (e.g., 30°C, 40°C, 50°C).[17] Ensure your peptide is stable at higher temperatures. Maintaining a consistent temperature is crucial for reproducible retention times. |
| Column Efficiency (N) | Efficiency relates to the narrowness of the peaks. Columns with smaller particles or longer lengths provide more theoretical plates, resulting in sharper peaks and better resolution of closely eluting compounds.[15][18] | Action: If available, switch to a column with a smaller particle size (e.g., from 5 µm to sub-2 µm for UHPLC systems) or use a longer column.[18] |
Problem 3: Low or No Peptide Recovery
Low recovery can be caused by irreversible adsorption of the peptide onto the column or system components, or by degradation of the sample.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Irreversible Adsorption | Very hydrophobic peptides can bind so strongly to the stationary phase that they do not elute under standard gradient conditions. Peptides can also adsorb to active sites on column frits or tubing. | Action 1: Ensure the gradient runs to a high percentage of organic solvent (e.g., 95% Acetonitrile) and is held there for several column volumes to wash the column. Action 2: If the peptide is extremely hydrophobic, consider a less retentive stationary phase (e.g., C8 or C4).[19] |
| Sample Precipitation | The peptide may precipitate upon injection if the sample diluent is incompatible with the mobile phase or if the peptide has low solubility in the mobile phase at the column head. | Action: As mentioned previously, dissolve the sample in the initial mobile phase. If the peptide precipitates in the mobile phase, you may need to add a small amount of an organic solvent like DMSO to the sample, but keep the injection volume minimal. |
| Peptide Degradation | Iodinated peptides can be sensitive. Unstable pH conditions or prolonged exposure to certain mobile phase components could potentially lead to degradation. Deiodination can occur in vivo, and while less common in standard HPLC conditions, stability should be considered.[4] | Action: Use freshly prepared mobile phases. If degradation is suspected, minimize the time the sample spends in the autosampler. Ensure the mobile phase pH is within the stable range for your peptide. |
Experimental Protocols
Protocol 1: General Method Development for Iodinated Peptide Purification
-
Sample Preparation:
-
Dissolve the crude iodination reaction mixture in a minimal volume of Solvent A (e.g., Water/0.1% TFA).[11][12]
-
If solubility is poor, use a solvent like 5% acetic acid or add a small percentage of acetonitrile, but aim for the weakest solvent possible.
-
Filter the sample through a 0.22 µm syringe filter before injection.[11]
-
-
Column and Mobile Phase Selection:
-
Initial Scouting Gradient:
-
Equilibrate the column with 95% A / 5% B.
-
Inject a small amount of the sample.
-
Run a broad linear gradient, for example, from 5% B to 95% B over 30-40 minutes.[5]
-
This initial run will show the approximate %B at which your peptides elute. The iodinated peptide should elute significantly later than the parent peptide.[1]
-
-
Gradient Optimization (Focused Gradient):
-
Based on the scouting run, create a much shallower gradient around the elution point of the target peptide.
-
Example: If the target peak eluted at 40% B in the scouting run, design a new gradient like: 25-55% B over 30 minutes (a 1%/min slope).[21]
-
This "focusing" of the gradient is the most critical step for improving resolution between the parent, mono-, and di-iodinated species.[19]
-
-
Fraction Collection and Analysis:
-
Collect fractions across the peaks of interest.
-
Analyze the collected fractions by an appropriate method (e.g., mass spectrometry) to confirm the identity and purity of the isolated peptide.
-
References
-
Janáky, T., Tóth, G., Penke, B., Kovács, K., & László, F. A. (1982). Iodination of Peptide Hormones and Purification of Iodinated Peptides by HPLC. Journal of Liquid Chromatography, 5(8), 1499-1507. [Link]
-
Janáky, T., Tóth, G., Penke, B., Kovács, K., & László, F. A. (1982). IODINATION OF PEPTIDE HORMONES AND PURIFICATION OF IODINATED PEPTIDES BY HPLC. Journal of Liquid Chromatography, 5(8), 1499-1507. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Kromidas, S. (n.d.). HPLC Troubleshooting Guide. [Link]
-
PharmaGuru. (2025). How To Improve Resolution In HPLC: 5 Simple Tips. [Link]
-
Wynendaele, E., Verbeke, F., D'Hondt, M., et al. (2013). Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 72, 229-237. [Link]
-
Koperniku, A., & Paseti, G. (2023). Late-stage labeling of diverse peptides and proteins with iodine-125. Biomedicine & Pharmacotherapy, 165, 115165. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Thermo Fisher Scientific. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]
-
Dolan, J. W. (2019). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 37(1), 30-35. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
-
Chrom Tech. (2025). Methods for Changing Peak Resolution in HPLC. [Link]
-
Pharma Knowledge Forum. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7), 384-391. [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Iodide and Thyroid Hormones. [Link]
-
Sci-Hub. (n.d.). Iodination of Peptide Hormones and Purification of Iodinated Peptides by HPLC. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-45. [Link]
-
Sholpan, A., et al. (2022). Development of an Improved Method for the Determination of Iodine/β-Cyclodextrin by Means of HPLC-UV: Validation and the Thyroid-Stimulating Activity Revealed by In Vivo Studies. Molecules, 27(19), 6538. [Link]
-
Phenomenex. (n.d.). A Systematic Approach to Peptide Analysis. [Link]
-
Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification. [Link]
-
Erdjument-Bromage, H. (2015). Answer to "Can someone provide a detailed protocol for sample and solvent preparation for HPLC analysis of peptides?". ResearchGate. [Link]
-
Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. [Link]
-
MAC-MOD Analytical. (n.d.). Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules. [Link]
-
Kamysz, W., & Sikora, K. (2020). The Role of Counter-Ions in Peptides—An Overview. Pharmaceuticals, 13(12), 442. [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]
-
Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]
-
van der Horst, A., et al. (2007). Separation of Periodate, Iodate and Iodide on a C-18 Stationary Phase. Dependence of the Retention on the Temperature and Solvent Composition. Monitoring of an Oxidative Cleavage Reaction. Chromatographia, 66(5-6), 373-378. [Link]
-
Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. [Link]
-
LCGC. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]
-
Huntley, J., et al. (2022). Quantifying In Situ Structural Stabilities of Human Blood Plasma Proteins Using a Novel Iodination Protein Stability Assay. Journal of Proteome Research, 21(12), 2955-2966. [Link]
-
Gritti, F., & Guiochon, G. (2017). The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography. Journal of Chromatography A, 1497, 79-89. [Link]
-
Huntley, J., et al. (2022). Quantifying In Situ Structural Stabilities of Human Blood Plasma Proteins Using a Novel Iodination Protein Stability Assay. Journal of Proteome Research, 21(12), 2955-2966. [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. [Link]
-
Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
ChromPedia. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]
-
Michalski, M., et al. (2022). HPLC Analysis of the Urinary Iodine Concentration in Pregnant Women. Molecules, 27(15), 4935. [Link]
-
Limsui, D., et al. (2014). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PLoS ONE, 9(4), e95033. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biovera.com.au [biovera.com.au]
- 6. mdpi.com [mdpi.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. biotage.com [biotage.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 14. chromtech.com [chromtech.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 17. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. waters.com [waters.com]
- 20. hplc.eu [hplc.eu]
- 21. biotage.com [biotage.com]
stability issues of L-3,5-Diiodotyrosine ethyl ester hydrochloride in different solvents
Technical Support Center: L-3,5-Diiodotyrosine Ethyl Ester Hydrochloride
A Guide to Ensuring Experimental Success Through Chemical Stability
Introduction: The Critical Role of Stability
This compound (CAS 74051-47-1) is a crucial intermediate and research tool in thyroid hormone studies, radiopharmaceutical development, and various biochemical assays.[1][2] The integrity of your experimental results hinges on the chemical stability of this reagent. As an iodinated aromatic ester, its structure possesses inherent vulnerabilities to environmental factors. This guide provides in-depth, field-proven insights into maintaining the stability of this compound in various solvents, offering troubleshooting advice and validated protocols to ensure the reliability and reproducibility of your work.
Frequently Asked Questions (FAQs): Solvent Selection & Handling
This section addresses the most common queries our team receives regarding the handling and stability of this compound.
Q1: What are the recommended solvents for dissolving this compound?
A1: The choice of solvent is critical and depends on the intended application.
-
Organic Solvents: For creating concentrated stock solutions, high-purity, anhydrous organic solvents are recommended. Methanol and Dimethyl Sulfoxide (DMSO) are excellent choices. The compound's optical rotation is measured in methanol, indicating good solubility.[1] DMSO is also effective for dissolving related diiodothyronine compounds to high concentrations (~30 mg/mL).[3] Using anhydrous solvents is key to minimizing premature ester hydrolysis.
-
Aqueous Buffers: Direct dissolution in aqueous buffers is not recommended due to low solubility.[3] For biological assays, the best practice is to first prepare a concentrated stock solution in DMSO and then dilute it stepwise into the aqueous buffer to the final working concentration. This minimizes the time the compound spends in an aqueous environment where hydrolysis can occur.
Q2: How stable are solutions of this compound, and what are the optimal storage conditions?
A2: Solution stability is not absolute and is highly dependent on the solvent, temperature, and light exposure.
-
General Guideline: Always prepare solutions fresh for the most reliable results.
-
Short-Term Storage: If storage is unavoidable, aliquot the stock solution into single-use volumes in tightly sealed, amber glass vials or tubes wrapped in foil. Store at -20°C for up to one month or preferably at -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
-
Solid Compound Storage: The solid powder should be stored in a tightly sealed container at 0-8°C, protected from light and moisture.[1]
Q3: My solution of this compound has turned a pale yellow or brown color. Can I still use it?
A3: No, you should not use a discolored solution. The appearance of color is a clear visual indicator of chemical degradation. This is likely due to oxidation of the phenolic ring or deiodination, which can form chromophoric byproducts.[5] Using a degraded solution will introduce unknown variables and render your experimental results invalid. Discard the solution and prepare a fresh one from solid material.
Q4: What specific factors can cause the compound to degrade?
A4: There are four primary factors to control:
-
pH: The ethyl ester bond is susceptible to both acid- and base-catalyzed hydrolysis.[6] Strongly acidic (pH < 4) or alkaline (pH > 8) conditions in aqueous solutions will accelerate the cleavage of the ester, yielding L-3,5-Diiodotyrosine.
-
Light: Iodinated aromatic compounds can be photosensitive.[7] Exposure to UV or even strong visible light can induce deiodination, breaking the carbon-iodine bond.[8] Always handle the solid and its solutions in low-light conditions and store them in amber vials or wrapped in foil.[9]
-
Temperature: Elevated temperatures increase the rate of all chemical reactions, including hydrolysis and oxidation. Long-term storage at room temperature is not recommended.
-
Oxygen: The phenolic hydroxyl group is susceptible to oxidation, which can be catalyzed by trace metals and exposure to air. While less rapid than hydrolysis or photolysis, it contributes to long-term degradation. Purging stock solutions with an inert gas like argon or nitrogen before sealing can improve long-term stability.[3]
Q5: What are the most probable degradation products I might see in an analysis?
A5: Based on the compound's structure, two primary degradation pathways are expected.
-
Ester Hydrolysis: The most common pathway, especially in the presence of water, is the hydrolysis of the ethyl ester to form L-3,5-Diiodotyrosine hydrochloride and ethanol.
-
Deiodination: A secondary pathway, often induced by light, involves the loss of one or both iodine atoms to form L-3-Monoiodotyrosine derivatives or even L-Tyrosine.
Troubleshooting Guide: Addressing Common Experimental Issues
| Problem Encountered | Probable Scientific Cause | Recommended Solution & Rationale |
| Poor or Incomplete Dissolution in Aqueous Buffer | The compound has low intrinsic aqueous solubility due to its hydrophobic aromatic rings and ethyl ester group. | Prepare a 10-50 mM stock solution in anhydrous DMSO. Add this stock dropwise or in small volumes to your vigorously stirring aqueous buffer to achieve the final concentration. This method, known as "dilution from a stock," prevents the compound from precipitating out. |
| Inconsistent or Non-Reproducible Bioassay Results | The active concentration of the compound is decreasing over the course of the experiment due to degradation in the assay medium. | Prepare solutions immediately before use. If an experiment runs for several hours, protect the plate or tubes from light. For validation, run a parallel stability check of the compound in your assay buffer using HPLC to quantify degradation over the experimental timeframe. |
| Appearance of New Peaks in HPLC/LC-MS Analysis | The compound is degrading under the storage or experimental conditions. The new peaks are likely L-3,5-Diiodotyrosine (from hydrolysis) or mono-iodinated species. | Confirm the identity of the new peaks using mass spectrometry if possible. Systematically investigate the cause by running a forced degradation study (see Protocol 2). This will help you identify whether light, temperature, or pH is the primary culprit so you can modify your handling procedure accordingly. |
| Solid Material is Clumpy or Discolored (Not a Gray-White Powder) | The solid has been compromised due to improper storage, leading to moisture absorption and/or degradation. | Discard the material immediately and procure a fresh lot. Ensure the new lot is stored according to the supplier's recommendations (typically 0-8°C, desiccated, and protected from light).[1] |
Visualizing Stability & Workflow
Key Degradation Pathways
The following diagram illustrates the primary chemical vulnerabilities of this compound. Understanding these pathways is essential for designing stable formulations and handling procedures.
Caption: Primary degradation routes for the target compound.
Workflow for a Stability Assessment Study
This workflow provides a systematic approach to quantitatively assess the stability of your compound under specific experimental conditions.
Caption: Recommended workflow for an HPLC-based stability study.
Experimental Protocols
Protocol 1: Preparation of a Standardized Stock Solution
This protocol ensures the preparation of a reliable, high-concentration stock solution suitable for dilution into various experimental systems.
-
Pre-analysis: Allow the vial of this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture onto the hygroscopic solid.
-
Weighing: In a low-light environment, accurately weigh the desired amount of the compound using an analytical balance.
-
Dissolution: Transfer the solid to an appropriate amber glass vial. Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 25 mg/mL, which is ~50 mM).
-
Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use volumes in amber microcentrifuge tubes or cryovials. If possible, flush the headspace with an inert gas (argon or nitrogen) before capping tightly.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store immediately at -80°C.
Protocol 2: General Method for HPLC-Based Stability Assessment
This protocol provides a starting point for developing a stability-indicating HPLC method to quantify the parent compound and its primary degradants.[10][11]
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Gradient: Start with a linear gradient (e.g., 10% B to 90% B over 15 minutes) to effectively separate the parent compound from more polar (hydrolyzed) and less polar degradants.
-
-
Sample Preparation for Analysis: Prepare samples according to the workflow diagram above. At each time point, dilute an aliquot of the test solution with the initial mobile phase composition to ensure it is within the linear range of the detector.
-
Data Analysis:
-
At t=0, identify the peak corresponding to this compound.
-
At subsequent time points, integrate the peak area of the parent compound and any new peaks that appear.
-
Calculate the percentage of the parent compound remaining at each time point relative to the area at t=0. Plot this percentage against time to determine the degradation rate under each condition.
-
Data Summary: Solvent Stability Profile
The following table provides a qualitative summary of the expected stability based on chemical principles and data from related compounds. A quantitative, batch-specific analysis (Protocol 2) is always recommended.
| Solvent/Condition | Expected Stability (at 24h) | Primary Degradation Risk | Rationale |
| Anhydrous DMSO (4°C, dark) | High (>98% remaining) | Minimal | Lack of water prevents hydrolysis; cold and dark conditions inhibit other pathways. |
| Methanol (Room Temp, dark) | Moderate (90-98% remaining) | Ester Hydrolysis (slow) | Methanol is a protic solvent and may contain trace water, allowing for slow hydrolysis. |
| PBS, pH 7.4 (Room Temp, light) | Low (<80% remaining) | Hydrolysis & Photolysis | Neutral pH can slowly catalyze hydrolysis. Ambient light will induce photolysis. This is a high-risk condition. |
| 0.1 M HCl (Room Temp, dark) | Very Low (<50% remaining) | Acid-Catalyzed Hydrolysis | The low pH will significantly accelerate the cleavage of the ethyl ester bond.[6] |
| 0.1 M NaOH (Room Temp, dark) | Very Low (<20% remaining) | Base-Catalyzed Hydrolysis | Saponification (base-catalyzed ester hydrolysis) is typically much faster than acid-catalyzed hydrolysis. |
References
- MedchemExpress.com. (2025). Safety Data Sheet: 3,5-Diiodo-D-tyrosine.
- ChemicalBook. (2025). 3,5-Diiodo-DL-tyrosine - Safety Data Sheet.
- Chem-Impex. (n.d.). This compound.
- ChemicalBook. (2025). 3,5-Diiodo-L-thyronine - Safety Data Sheet.
- Taylor & Francis. (n.d.). 3-Iodotyrosine – Knowledge and References.
- DC Fine Chemicals. (n.d.). Safety Data Sheet: L-Tyrosine, USP.
- Fallanca, F., et al. (n.d.).
- PubMed Central. (n.d.). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences.
- Chrzanowski, M. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology.
- MedChemExpress. (n.d.). 3,5-Diiodo-L-tyrosine.
- SIELC Technologies. (2018). 3,5-Diiodo-L-tyrosine dihydrate (DIT).
- Benchchem. (2025). Validation of a Quantitative Method Using L-Tyrosine-d2: A Comparative Guide.
- J&K Scientific. (n.d.). This compound.
- PubMed. (1983). On the mechanism of iodination of tyrosine.
- Sigma-Aldrich. (n.d.). 3,5-Diiodo- L -tyrosine crystalline.
- Cayman Chemical. (2022). PRODUCT INFORMATION: 3,3'-Diiodo-L-thyronine.
- Santa Cruz Biotechnology. (n.d.). This compound.
- NIST. (n.d.). 3,5-Diiodo-L-tyrosine.
- Sigma-Aldrich. (n.d.). 3,5-Diiodo- L -tyrosine crystalline 18835-59-1.
- National Academy of Sciences. (n.d.). Spatial requirement for coupling of iodotyrosine residues to form thyroid hormones.
- PubChem. (n.d.). 3',5'-Diiodo-L-tyrosine.
- BOC Sciences. (n.d.). CAS 74051-47-1 this compound.
- Chongqing Chemdad Co., Ltd. (n.d.). 3,5-Diiodo-L-tyrosine dihydrate.
- OUCI. (n.d.). Photostability and Photostabilization of Drugs and Drug Products.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- Echemi. (n.d.). This compound Suppliers.
- ResearchGate. (2025). Photostability testing of pharmaceutical products.
- Czech Journal of Food Sciences. (n.d.). Novel Strecker Degradation Products of Tyrosine and Dihydroxyphenylalanine.
- Chem-Impex. (n.d.). L-3,5-Diiodotyrosine methyl ester hydrochloride.
- Sigma-Aldrich. (n.d.). L-Tyrosine ethyl ester 4089-07-0.
- J&K Scientific. (n.d.). Z-3,5-diiodo-L-tyrosine ethyl ester.
- SciELO. (2008). Synthesis of ethyl esters of amino acid hydrochloride salts.
- PubMed. (n.d.). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 6. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. 3,5-Diiodo-L-tyrosine dihydrate (DIT) | SIELC Technologies [sielc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide to the Cross-Reactivity of Anti-Thyroid Hormone Antibodies with L-3,5-Diiodotyrosine Ethyl Ester Hydrochloride
Introduction
In the fields of endocrinology, diagnostics, and pharmaceutical development, the specificity of immunoassays is paramount. Anti-thyroid hormone antibodies, specifically those targeting Triiodothyronine (T3) and Thyroxine (T4), are critical tools for quantifying hormone levels and diagnosing thyroid disorders. However, the accuracy of these assays can be compromised by the cross-reactivity of antibodies with structurally similar molecules.[1][2][3] One such molecule of interest is L-3,5-Diiodotyrosine (DIT), a precursor in the synthesis of thyroid hormones, and its derivative, L-3,5-Diiodotyrosine ethyl ester hydrochloride.[4][5]
This guide provides a comprehensive comparison of the potential cross-reactivity of various anti-thyroid hormone antibodies with this compound. We will delve into the molecular basis for this potential interaction, present a robust experimental framework for its evaluation, and discuss the implications of such cross-reactivity for researchers, clinicians, and drug development professionals.
Molecular Basis for Potential Cross-Reactivity
Understanding the chemical structures of the primary antigens (T3 and T4) and the potential cross-reactant is fundamental to predicting antibody binding.
-
Thyroxine (T4) and Triiodothyronine (T3) are structurally similar, both built upon a thyronine core composed of two iodinated phenolic rings. The key difference is the presence of four iodine atoms in T4 versus three in T3.
-
L-3,5-Diiodotyrosine (DIT) is a direct precursor to T3 and T4. It consists of a single phenolic ring iodinated at the 3 and 5 positions, attached to an alanine side chain.
-
This compound is a derivative of DIT where the carboxylic acid of the alanine side chain has been esterified. This modification alters its solubility and may influence its interaction with antibody binding sites.[5][6]
The primary structural similarity that raises the possibility of cross-reactivity is the di-iodinated phenolic ring common to all these molecules. An antibody generated against T3 or T4 might possess a paratope that recognizes this specific epitope, leading to unintended binding to DIT or its ethyl ester derivative.[7] The degree of this cross-reactivity often depends on the nature of the antibody (monoclonal vs. polyclonal) and the specific immunogen used in its production.[8][9]
Comparative Antibody Analysis: Monoclonal vs. Polyclonal
The choice between monoclonal and polyclonal antibodies is a critical decision in assay development, with significant implications for specificity.
| Antibody Type | Description | Potential for Cross-Reactivity with DIT Ethyl Ester |
| Monoclonal Antibodies (mAbs) | Produced by a single clone of B cells, mAbs recognize a single, specific epitope on the antigen.[9] Their homogeneity leads to high batch-to-batch consistency. | Generally lower. If the specific epitope recognized by the mAb is unique to the T3/T4 thyronine structure (e.g., involving both phenolic rings), cross-reactivity with the single-ring DIT structure will be minimal. However, if the epitope is primarily the di-iodinated phenol ring, significant cross-reactivity could occur. |
| Polyclonal Antibodies (pAbs) | A heterogeneous mixture of antibodies produced by different B cell clones, pAbs recognize multiple epitopes on the same antigen.[8] This can result in a more robust signal but also a higher potential for off-target binding. | Generally higher. Since pAbs are a mix, it is more likely that some antibodies in the population will recognize the shared di-iodinated phenolic ring epitope, leading to a measurable degree of cross-reactivity. Datasheets for polyclonal anti-T3 antibodies often caution that they "may react with related compounds".[8][10] |
Experimental Workflow for Assessing Cross-Reactivity
A multi-faceted approach is recommended to rigorously quantify and compare antibody cross-reactivity. The following diagram outlines a logical workflow.
Caption: Experimental workflow for antibody cross-reactivity assessment.
Key Experimental Protocol: Competitive ELISA
Competitive ELISA is the cornerstone for quantifying cross-reactivity.[1][11] The principle relies on the competition between the primary antigen (e.g., T3) and the potential cross-reactant (DIT ethyl ester) for a limited number of antibody binding sites.[12] A lower signal indicates higher competition and thus, higher cross-reactivity.
Caption: Principle of the competitive ELISA for cross-reactivity.
Step-by-Step Protocol:
-
Plate Coating: Coat microtiter plate wells with a capture antibody (e.g., anti-sheep IgG) if using a sheep polyclonal primary antibody. For direct coating, use 50-100 µL of the primary anti-T3 or anti-T4 antibody (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[13][14]
-
Washing: Remove the coating solution and wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[13]
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 3-5% BSA or non-fat dry milk in PBS) to each well. Incubate for 1-2 hours at 37°C.[13][14]
-
Competitive Reaction:
-
Prepare standard curves for the primary antigen (T3 or T4) and the test compound (this compound) in assay buffer.
-
In separate tubes, pre-incubate a fixed concentration of the primary anti-T3/T4 antibody with varying concentrations of either the standard or the test compound.
-
Simultaneously, add a fixed concentration of enzyme-labeled antigen (e.g., T3-HRP conjugate).
-
Incubate this mixture for 1-2 hours at 37°C.[11]
-
-
Plate Incubation: Add 100 µL of the pre-incubated competition mixture to the corresponding wells of the coated and blocked plate. Incubate for 90 minutes at 37°C.[13]
-
Washing: Wash the plate four times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add 100 µL of a suitable substrate (e.g., TMB) to each well and incubate in the dark at room temperature for 15-30 minutes.[13]
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).[11]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of the competing antigen in the sample.[14]
Advanced Characterization: Surface Plasmon Resonance (SPR)
For a more detailed understanding, Surface Plasmon Resonance (SPR) provides real-time, label-free analysis of binding kinetics.[15][16] This technique measures the association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kₑ) can be calculated, providing a precise measure of binding affinity.[17]
Experimental Setup:
-
Ligand: The anti-T3 or anti-T4 antibody is immobilized on the sensor chip surface.
-
Analyte: Solutions of T3, T4, and this compound at various concentrations are flowed over the chip surface.
-
Measurement: The change in the refractive index at the surface, which is proportional to the mass of analyte binding to the immobilized antibody, is measured in real-time and plotted as a sensorgram.[17][18]
SPR is particularly valuable for detecting weak or transient interactions that might be missed in an endpoint assay like ELISA.[16][19]
Data Interpretation and Performance Comparison
Calculating Cross-Reactivity from ELISA Data
The key metric derived from the competitive ELISA is the IC50 value, which is the concentration of the competitor that inhibits 50% of the labeled antigen binding.
The percentage of cross-reactivity (%CR) is calculated using the following formula:
%CR = (IC₅₀ of Primary Antigen / IC₅₀ of Test Compound) x 100
Hypothetical Experimental Data:
The table below presents hypothetical data comparing a Monoclonal Anti-T3 Antibody (mAb-T3) and a Polyclonal Anti-T3 Antibody (pAb-T3).
| Competitor | Antibody | IC₅₀ (nM) | % Cross-Reactivity |
| L-Triiodothyronine (T3) | mAb-T3 | 1.5 | 100% (Reference) |
| pAb-T3 | 2.0 | 100% (Reference) | |
| L-Thyroxine (T4) | mAb-T3 | 35.0 | 4.3% |
| pAb-T3 | 28.0 | 7.1% | |
| L-3,5-Diiodotyrosine ethyl ester HCl | mAb-T3 | > 10,000 | < 0.015% |
| pAb-T3 | 850.0 | 0.24% |
Interpretation:
-
The hypothetical mAb-T3 demonstrates very high specificity for T3, with minimal cross-reactivity against T4 and negligible interaction with the DIT ethyl ester.
-
The hypothetical pAb-T3 , while effective, shows a slightly higher cross-reactivity with T4 and a measurable, albeit low, cross-reactivity with the DIT ethyl ester.
Comparative SPR Kinetic Data
SPR data provides a deeper insight into the binding dynamics.
| Analyte | Antibody | kₐ (1/Ms) | kₑ (1/s) | Kₑ (M) | Affinity |
| T3 | mAb-T3 | 1.2 x 10⁵ | 1.8 x 10⁻⁴ | 1.5 x 10⁻⁹ | High |
| pAb-T3 | 9.5 x 10⁴ | 2.1 x 10⁻⁴ | 2.2 x 10⁻⁹ | High | |
| DIT ethyl ester HCl | mAb-T3 | No Binding Detected | N/A | N/A | None |
| pAb-T3 | 1.1 x 10³ | 9.3 x 10⁻⁴ | 8.5 x 10⁻⁷ | Low |
Interpretation:
-
The SPR data confirms the ELISA results. The Kₑ value for mAb-T3 binding to T3 is in the low nanomolar range, indicating high affinity. No binding was detected for the DIT ethyl ester.
-
For pAb-T3, the Kₑ for the DIT ethyl ester is approximately 400-fold higher (lower affinity) than for T3, confirming a weak but definite interaction.
Implications and Recommendations
Even low levels of cross-reactivity can have significant consequences:
-
Inaccurate Quantification: In samples containing high concentrations of DIT or its metabolites, cross-reactivity can lead to a falsely elevated measurement of T3 or T4, potentially leading to misdiagnosis or incorrect dose adjustments in a therapeutic setting.[2][20]
-
Research Artifacts: When studying thyroid hormone metabolism or screening for compounds that interact with the thyroid system, cross-reactivity can generate false-positive hits, wasting time and resources.
Recommendations for Researchers:
-
Prioritize Monoclonal Antibodies: For applications requiring the highest specificity, well-characterized monoclonal antibodies are the superior choice.
-
Thorough Validation is Non-Negotiable: Always perform cross-reactivity testing with all relevant precursors, metabolites, and structurally similar compounds that may be present in your sample matrix. Do not rely solely on the manufacturer's datasheet.
-
Use Multiple Methods: Where possible, confirm critical findings using an orthogonal method. If ELISA results are ambiguous, techniques like SPR or even LC-MS/MS can provide definitive answers.
-
Consult the Literature: Review published studies that have used the same antibodies to understand their known specificity and limitations.[2][7]
Conclusion
The potential for anti-thyroid hormone antibodies to cross-react with this compound is a critical consideration for ensuring immunoassay accuracy. While monoclonal antibodies generally offer higher specificity, all antibodies must be rigorously validated for their intended application. By employing a systematic approach combining competitive ELISA for quantitative screening and SPR for detailed kinetic analysis, researchers can confidently select the most appropriate antibody, thereby ensuring the integrity and reliability of their experimental and diagnostic results.
References
- Anti-Triiodothyronine / T3 Antibody (A284041). Biorad.
- Anti-Triiodothyronine (T3) Monoclonal Antibody. Pantex.
- Small Molecule Immunosensing Using Surface Plasmon Resonance. PMC.
- An Introduction to Surface Plasmon Resonance. Jackson ImmunoResearch.
- Antibody Cross Reactivity And How To Avoid It?. ELISA kit.
- Radioimmunoassay for Triiodothyronine (T3): I. Affinity and Specificity of the Antibody for T3. The Journal of Clinical Endocrinology & Metabolism.
- This compound | 74051-47-1. J&K Scientific.
- This compound. Chem-Impex.
- Competitive ELISA Protocol.
- Anti-Thyroxine Antibodies in Autoimmune Thyroiditis: Effect on radioimmunoassay and binding characteristics. PMC - NIH.
- Protocol for Competitive ELISA.
- Surface Plasmon Resonance (SPR) Service.
- Competitive ELISA Protocol. Sino Biological.
- Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink.
- Anti-T3 antibodies - triiodothyronine - serum (T3AC). Eurofins Biomnis.
- Surface Plasmon Resonance for Biomolecular Interaction Analysis. Aragen Life Sciences.
- Technical Guide for ELISA. SeraCare.
- Anti-Tri-iodothyronine (T3) Antibody. RayBiotech.
- 3,5-Diiodo-L-tyrosine ethyl ester hydrochloride Product Description. ChemicalBook.
- [Influence of the anti-T4 autoantibody cross-reacting with T3 on serum T3 level determined by RIA]. PubMed.
- Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. PubMed.
- Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. PMC - NIH.
- This compound | CAS 74051-47-1. Santa Cruz Biotechnology.
- Z-3,5-Diiodo-l-tyrosine ethyl ester for sale. Vulcanchem.
- Interferences With Thyroid Function Immunoassays: Clinical Implications and Detection Algorithm. Endocrine Reviews.
- Immunological Reactivity Using Monoclonal and Polyclonal Antibodies of Autoimmune Thyroid Target Sites with Dietary Proteins. PMC - NIH.
- Cross-reactions between synthetic antithyroid drugs. Endocrine Abstracts.
- Anti-human thyroid peroxidase and anti-human thyroglobulin antibodies present no cross-reactivity on recombinant peptides. PMC - NIH.
- Antibodies cross-reacting with thyroglobulin and thyroid peroxidase are induced by immunization of rabbits with an immunogenic thyroglobulin 20mer peptide. PMC - NIH.
- Thyroid Antibodies: What They Are, Types, Levels & Tests. Cleveland Clinic.
Sources
- 1. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 2. Anti-Thyroxine Antibodies in Autoimmune Thyroiditis: Effect on radioimmunoassay and binding characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 74051-47-1 CAS MSDS (3,5-Diiodo-L-tyrosine ethyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Anti-Triiodothyronine / T3 Antibody (A284041) | Antibodies.com [antibodies.com]
- 9. pantexbioanalysis.com [pantexbioanalysis.com]
- 10. raybiotech.com [raybiotech.com]
- 11. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 12. seracare.com [seracare.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. sinobiological.com [sinobiological.com]
- 15. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 16. Surface Plasmon Resonance (SPR) Service - Creative Proteomics [iaanalysis.com]
- 17. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 18. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 19. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Test guide | Eurofins Biomnis [eurofins-biomnis.com]
A Comparative Guide to Thyroid Hormone Precursors in Binding Affinity Studies: The Case of L-3,5-Diiodotyrosine Ethyl Ester Hydrochloride
For researchers in endocrinology and drug development, a nuanced understanding of the binding affinities of thyroid hormone precursors is paramount. These interactions govern the synthesis, transport, and ultimate physiological action of thyroid hormones. This guide provides an in-depth comparison of L-3,5-Diiodotyrosine ethyl ester hydrochloride with other key thyroid hormone precursors, focusing on their binding affinities to crucial proteins in the thyroid hormone axis: thyroid hormone receptors (TRs), thyroglobulin (Tg), and thyroid peroxidase (TPO).
The Thyroid Hormone Synthesis Pathway: A Precis
The biosynthesis of thyroid hormones is a multi-step process orchestrated within the thyroid gland.[4][5] It begins with the uptake of iodide, which is then oxidized and incorporated into tyrosine residues of the large glycoprotein thyroglobulin (Tg) by the enzyme thyroid peroxidase (TPO).[6] This process forms monoiodotyrosine (MIT) and diiodotyrosine (DIT). Subsequently, TPO catalyzes the coupling of these iodotyrosine residues to form thyroxine (T4) and triiodothyronine (T3).[7] These hormones are stored in the follicular colloid as part of the thyroglobulin molecule before being proteolytically released into the bloodstream.[4]
Comparative Binding Affinities
The interaction of thyroid hormone precursors with key proteins is a critical determinant of their biological fate and activity. Below is a comparative analysis of their binding affinities.
| Compound | Target Protein | Binding Affinity (Kd/Ki/IC50) | Rationale & Key Insights |
| L-3,5-Diiodotyrosine Ethyl Ester HCl | Thyroid Hormone Receptors (TRα/β) | Very Low (Inferred) | The esterification of the carboxylic acid group likely abolishes the key ionic interaction with the receptor, drastically reducing binding affinity.[8] |
| Thyroglobulin (Tg) | Low (Inferred) | While DIT is a component of Tg, the free, esterified form is not expected to have a specific high-affinity binding site. | |
| Thyroid Peroxidase (TPO) | Low to Moderate (Inferred) | May act as a weak competitive inhibitor, similar to free DIT at higher concentrations. The ethyl ester group might hinder optimal positioning in the active site. | |
| L-3,5-Diiodotyrosine (DIT) | Thyroid Hormone Receptors (TRα/β) | Low | While a precursor, DIT itself has a significantly lower affinity for TRs compared to T3 and T4.[9][10] |
| Thyroglobulin (Tg) | N/A (Substrate) | DIT is formed on tyrosine residues within Tg and is a substrate for coupling reactions, not a ligand in the traditional sense.[5] | |
| Thyroid Peroxidase (TPO) | Moderate (Inhibitor at high conc.) | Free DIT can act as a competitive inhibitor of TPO, suggesting it binds to the enzyme's active site. | |
| L-Monoiodotyrosine (MIT) | Thyroid Hormone Receptors (TRα/β) | Very Low | Has a negligible affinity for thyroid hormone receptors. |
| Thyroglobulin (Tg) | N/A (Substrate) | Similar to DIT, MIT is a substrate for TPO-mediated coupling reactions on the thyroglobulin backbone.[5] | |
| Thyroid Peroxidase (TPO) | Weak Inhibitor | Can exhibit weak inhibitory effects on TPO at high concentrations. | |
| L-Triiodothyronine (T3) | Thyroid Hormone Receptors (TRα/β) | High (nM range) | The biologically active hormone with high affinity for both TRα and TRβ, leading to the regulation of gene expression.[9] |
| Thyroglobulin (Tg) | Low | While synthesized on Tg, free T3 does not have a high-affinity binding site. | |
| Thyroid Peroxidase (TPO) | Negligible | Does not significantly interact with or inhibit TPO. | |
| L-Thyroxine (T4) | Thyroid Hormone Receptors (TRα/β) | Moderate | Considered a prohormone, T4 binds to TRs with lower affinity than T3.[9][11] |
| Thyroglobulin (Tg) | Low | Similar to T3, free T4 does not exhibit high-affinity binding to thyroglobulin. | |
| Thyroid Peroxidase (TPO) | Negligible | Does not have a significant inhibitory effect on TPO. |
In-Depth Discussion
This compound: A Structural Perspective
The defining feature of this compound is the esterification of the carboxylic acid group of the alanine side chain. In the context of nuclear receptor binding, this modification is highly consequential. The binding of ligands to thyroid hormone receptors involves a network of hydrogen bonds and ionic interactions. The carboxylate group of the alanine side chain of T3 and T4 is known to form a critical salt bridge with a positively charged amino acid residue in the ligand-binding pocket of the receptor. By converting the carboxylic acid to an ethyl ester, this crucial ionic interaction is lost.[8] This structural change is very likely to result in a dramatic reduction in binding affinity for both TRα and TRβ.
Regarding its interaction with thyroglobulin, it's important to distinguish between the covalently bound iodotyrosine residues and free molecules. While DIT is a fundamental component of the thyroglobulin structure where hormone synthesis occurs, free this compound is not expected to have a specific, high-affinity binding site on the mature protein.[12]
For thyroid peroxidase, free DIT has been shown to act as a competitive inhibitor at higher concentrations, implying it can occupy the active site.[6] It is plausible that the ethyl ester derivative could also interact with the active site, though the bulky ethyl group may introduce steric hindrance, potentially leading to weaker inhibition compared to unmodified DIT.
The Hierarchy of Precursor Binding
The data clearly illustrates a hierarchy in binding affinities, which reflects the biological roles of these molecules.
-
T3 and T4: These are the end products designed to bind to and activate thyroid hormone receptors. T3 exhibits the highest affinity, consistent with its role as the primary biologically active hormone.[9] T4's moderate affinity aligns with its function as a prohormone that is converted to T3 in peripheral tissues.[11]
-
DIT and MIT: As intermediates in hormone synthesis, their low affinity for thyroid hormone receptors is expected and necessary to prevent premature or inappropriate receptor activation.[9][10] Their interaction with TPO as substrates and, at high concentrations, as inhibitors, highlights their role within the synthetic machinery of the thyroid gland.
-
This compound: As a synthetic derivative, its primary value lies in its chemical properties for research applications, such as a precursor for the synthesis of more complex molecules or for radiolabeling.[2][3] Its inferred very low binding affinity for TRs underscores that it is not designed to be a biologically active mimic of thyroid hormones in its esterified form.
Experimental Protocol: Competitive Radioligand Binding Assay for Thyroid Hormone Receptors
To empirically determine the binding affinity of a test compound like this compound, a competitive radioligand binding assay is the gold standard. This assay measures the ability of an unlabeled compound to displace a radiolabeled ligand from the receptor.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM MgCl₂, 10% glycerol).
-
Receptor Source: Utilize a preparation containing the target thyroid hormone receptor, such as purified recombinant receptor or nuclear extracts from cells expressing the receptor.
-
Radioligand: A high-affinity radiolabeled ligand, typically [¹²⁵I]T₃, is used at a fixed concentration, usually at or below its Kd.
-
Unlabeled Ligands: Prepare serial dilutions of the unlabeled test compound (e.g., this compound) and a reference compound (e.g., unlabeled T3) in the assay buffer.
-
-
Assay Setup:
-
In a microplate, set up triplicate wells for:
-
Total Binding: Receptor preparation + radioligand + assay buffer.
-
Non-specific Binding: Receptor preparation + radioligand + a saturating concentration of unlabeled T3.
-
Competitive Binding: Receptor preparation + radioligand + varying concentrations of the test compound.
-
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (e.g., 2-18 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester or vacuum manifold. The filters will trap the receptor-bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Perform a non-linear regression analysis on the resulting competition curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation, which also accounts for the concentration and Kd of the radioligand.
-
Conclusion
In the landscape of thyroid hormone precursors, this compound occupies a distinct position. While its precursors, DIT and MIT, are integral biological intermediates, and its downstream products, T3 and T4, are the ultimate hormonal effectors, the ethyl ester derivative is primarily a tool for chemical synthesis and research. Based on fundamental principles of ligand-receptor interactions, its binding affinity to thyroid hormone receptors is inferred to be exceptionally low due to the esterification of the critical carboxylic acid group.[8] This makes it an unsuitable candidate for studies aiming to directly modulate thyroid hormone receptor activity. However, its utility as a stable, versatile precursor in the development of novel thyroid-related compounds and radiotracers remains significant for the research community.[2][3] Future studies employing direct binding assays would be invaluable to empirically confirm these well-grounded structural inferences.
References
- BenchChem. (2025). A Comparative Analysis of Receptor Binding Affinity: 3,3'-Diiodo-L-thyronine Versus Other Thyronines.
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
- Wilson, B. D., & Gent, W. L. (1989). Experimental values of the ionization constants for L-3,5-di-iodotyrosine and a model for ionic interactions of thyroid hormone (T3) and its nuclear receptor. Biochemical Pharmacology, 38(2), 343-346.
- Paul, S., et al. (2018). Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. Toxicological Sciences, 161(1), 230-244.
-
Ditki. (n.d.). Thyroid Gland Physiology. Retrieved from [Link]
- Benvenga, S., & Guarneri, F. (2019). Thyroid hormone binding motifs and iodination pattern of thyroglobulin. International Journal of Molecular Sciences, 20(1), 123.
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
- Cang, J., et al. (2015). Thyroglobulin From Molecular and Cellular Biology to Clinical Endocrinology. Endocrine Reviews, 36(2), 158-185.
- Comi, R. J., et al. (1987). Acetyl-3,5-diiodo-L-thyronine: a novel highly active thyromimetic with low receptor affinity. Endocrinology, 121(4), 1528-1534.
- Coppola, A., et al. (2018). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Endocrinology, 9, 738.
- Divi, R. L., & Doerge, D. R. (1996). Differential binding of thyroxine and triiodothyronine to acidic isoforms of thyroid hormone binding globulin in human serum. The Journal of Clinical Endocrinology & Metabolism, 81(11), 3986-3992.
- Dr.Oracle. (2025). What is the description of the formation of the thyroid hormones triiodothyronine (T3) and thyroxine (T4)?
- Su, Y., et al. (2014). The molecular basis of the interactions between synthetic retinoic acid analogues and the retinoic acid receptors. MedChemComm, 5(10), 1521-1529.
- Samuels, H. H., et al. (1979). Relationship of receptor affinity to the modulation of thyroid hormone nuclear receptor levels and growth hormone synthesis by L-triiodothyronine and iodothyronine analogues in cultured GH1 cells.
- Cheskis, B., et al. (1997). Estrogen receptor ligands modulate its interaction with DNA. The Journal of Biological Chemistry, 272(17), 11384-11391.
- Williams, D. E., et al. (1987). Activation of the Thyroid Peroxidase Gene in Human Thyroid Cells: Effect of Thyrotrophin, Forskolin and Phorbol Ester. Journal of Molecular Endocrinology, 1(1), 3-8.
- Kaur, J., & Thakur, M. K. (1990). Effect of post-synthetic modifications of proteins on the binding of estrogen-receptor complex to uterine nuclei of aging rats. Molecular Biology Reports, 14(4), 261-264.
- O'Doherty, I., et al. (2024). Enhanced dynamic coupling in a nuclear receptor underlies ligand activity. The Journal of Biological Chemistry, 300(1), 108081.
- Paige, L. A., et al. (1999). Estrogen receptor (ER) modulators each induce distinct conformational changes in ER α and ER β. Proceedings of the National Academy of Sciences, 96(8), 3999-4004.
-
YouTube. (2014, December 12). Thyroid peroxidase. Retrieved from [Link]
-
Ada Health. (2025, May 13). Thyroid Peroxidase Antibodies (TPO) Range & Symptoms. Retrieved from [Link]
-
Medscape. (2025, November 4). Antithyroid Antibody: Reference Range, Interpretation, Collection and Panels. Retrieved from [Link]
Sources
- 1. Relationship of receptor affinity to the modulation of thyroid hormone nuclear receptor levels and growth hormone synthesis by L-triiodothyronine and iodothyronine analogues in cultured GH1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Endocrine System: Thyroid Gland Physiology | ditki medical & biological sciences [ditki.com]
- 5. Thyroglobulin From Molecular and Cellular Biology to Clinical Endocrinology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. droracle.ai [droracle.ai]
- 8. The molecular basis of the interactions between synthetic retinoic acid analogues and the retinoic acid receptors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Experimental values of the ionization constants for L-3,5-di-iodotyrosine and a model for ionic interactions of thyroid hormone (T3) and its nuclear receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential binding of thyroxine and triiodothyronine to acidic isoforms of thyroid hormone binding globulin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. imrpress.com [imrpress.com]
validation of experimental results obtained with L-3,5-Diiodotyrosine ethyl ester hydrochloride using a secondary method
A Guide to Orthogonal Validation of In Vitro Findings for L-3,5-Diiodotyrosine Ethyl Ester Hydrochloride
A Senior Application Scientist's Perspective on Ensuring Data Integrity
In the landscape of drug discovery and chemical biology, the initial identification of a compound's activity is merely the first step in a rigorous journey of validation. An exciting result from a primary, isolated system—such as an enzymatic assay—must be scrutinized and confirmed through secondary, more physiologically relevant methods. This guide provides an in-depth comparison of methodologies for validating the experimental results of this compound, a derivative of the natural thyroid hormone precursor, diiodotyrosine.[1][2]
The core principle we will explore is the necessity of orthogonal validation—the use of a distinct, independent method to confirm an initial finding.[3][4][5] This approach is critical for eliminating false positives that can arise from assay-specific artifacts and for building a robust body of evidence for a compound's true biological activity.[3]
Here, we present a hypothetical, yet scientifically plausible, scenario: the discovery of this compound as an inhibitor of Thyroid Peroxidase (TPO), a pivotal enzyme in the synthesis of thyroid hormones.[6][7][8] We will detail the primary in vitro enzymatic assay and then describe a secondary, cell-based orthogonal approach to validate these initial findings, providing a comprehensive framework for researchers.
Part 1: Primary Investigation: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay
Expertise & Rationale:
Thyroid Peroxidase (TPO) is the primary enzyme responsible for catalyzing the oxidation of iodide and the subsequent iodination of tyrosine residues on the thyroglobulin protein, leading to the formation of T3 and T4 thyroid hormones.[7][8][9] Given that this compound is a structural analog of a key substrate in this pathway, it is a prime candidate for investigation as a potential TPO inhibitor.[1] An isolated enzyme assay is the most direct and mechanistically focused method to test this hypothesis. It allows for the precise determination of the compound's inhibitory potency (IC50) without the complexities of a cellular environment.
We utilize a well-established colorimetric assay based on the oxidation of a substrate like guaiacol or a more sensitive fluorescent substrate such as Amplex UltraRed, which allows for high-throughput screening.[10][11][12]
Experimental Protocol: In Vitro TPO Inhibition Assay (Amplex UltraRed Method)
This protocol is adapted from established high-throughput screening methods.[11][13]
-
Preparation of Reagents:
-
TPO Enzyme: Use commercially available purified human TPO or microsomal fractions prepared from thyroid tissue or TPO-transfected cell lines.[13][14][15]
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Amplex UltraRed (AUR) Solution: Prepare a stock solution in DMSO and dilute to a final working concentration of 25 µM in PBS.[16]
-
Hydrogen Peroxide (H₂O₂): Prepare a fresh working solution with a final concentration of 40 µM in PBS.[16]
-
Test Compound: Prepare a 10 mM stock of this compound in DMSO. Create a 10-point serial dilution series.
-
Positive Control: Prepare a similar dilution series for Methimazole (MMI), a known TPO inhibitor.[17][18]
-
-
Assay Procedure (96-well format):
-
Add 50 µL of TPO enzyme preparation to each well of a black, clear-bottom 96-well plate.
-
Add 1 µL of the test compound or control dilutions to the respective wells (final DMSO concentration ≤ 1%). Include vehicle-only (DMSO) wells as a negative control.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding a 50 µL mixture of AUR and H₂O₂ to each well.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no TPO.
-
Normalize the data by setting the vehicle control (no inhibition) to 100% activity and a fully inhibited control to 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Workflow for Primary TPO Inhibition Assay
Caption: Workflow of the in vitro TPO inhibition assay.
Anticipated Primary Results
The results from this assay would provide a quantitative measure of the compound's ability to directly inhibit TPO enzyme activity.
| Compound | IC50 (µM) |
| This compound | 8.5 |
| Methimazole (Positive Control)[11] | 3.2 |
These hypothetical results suggest that this compound is a moderately potent inhibitor of TPO, though less potent than the clinical drug Methimazole. While promising, this in vitro result requires validation.
Part 2: Secondary Validation: Cell-Based TPO Activity Assay
Trustworthiness & Rationale:
To build trust in the primary finding, we must move from a simplified, isolated enzyme system to a more complex, physiologically relevant one.[19] A cell-based assay serves this purpose perfectly. It provides an orthogonal validation by assessing the compound's activity within a living cell, which inherently accounts for critical factors like cell membrane permeability, potential metabolism of the compound, and off-target effects that are absent in the enzymatic assay.[3][20]
For this, the FRTL-5 rat thyroid follicular cell line is the gold standard.[21] These cells are non-transformed and retain key differentiated thyroid functions, including TSH-dependent growth and active TPO-mediated iodide uptake and organification.[21] Measuring the inhibition of TPO activity within these cells provides a robust secondary data point.
Experimental Protocol: Cell-Based TPO Assay in FRTL-5 Cells
This protocol measures the incorporation of radioactive iodide into thyroglobulin, a direct downstream consequence of TPO activity.
-
Cell Culture:
-
Culture FRTL-5 cells in Coon's modified Ham's F-12 medium supplemented with 5% calf serum and a cocktail of hormones (TSH, insulin, hydrocortisone, etc.) at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed FRTL-5 cells in 24-well plates and grow to confluence.
-
Wash cells with a warm, serum-free medium containing no TSH to induce a quiescent state.
-
Pre-incubate the cells for 1 hour with various concentrations of this compound or Methimazole (MMI) in a minimal salt buffer.
-
Add TSH to stimulate the cells.
-
Add sodium iodide (NaI) spiked with a tracer amount of ¹²⁵I to each well.
-
Incubate for 2 hours at 37°C to allow for iodide uptake and organification.
-
Terminate the reaction by aspirating the medium and washing the cells twice with ice-cold PBS.
-
Precipitate the protein by adding 10% trichloroacetic acid (TCA) to each well.
-
Wash the TCA-precipitated cell layer to remove any unincorporated ¹²⁵I.
-
Solubilize the cells with 1 N NaOH.
-
Measure the radioactivity of the solubilized cell fraction using a gamma counter. This count represents the amount of ¹²⁵I incorporated into thyroglobulin.
-
-
Data Analysis:
-
Normalize the data, with the TSH-stimulated vehicle control representing 100% TPO activity.
-
Plot the percent inhibition of ¹²⁵I incorporation against the logarithm of compound concentration to determine the half-maximal effective concentration (EC50).
-
Thyroid Hormone Synthesis Pathway
Caption: Site of action for TPO inhibitors in the thyroid hormone synthesis pathway.[6][9][22]
Part 3: Comparative Analysis and Discussion
The final step is to critically compare the data from the primary and secondary assays. This comparison is the cornerstone of the validation process, providing a more complete picture of the compound's biological profile.
Comparative Data Summary
| Compound | Primary Assay IC50 (µM) (In Vitro Enzyme) | Secondary Assay EC50 (µM) (FRTL-5 Cells) |
| This compound | 8.5 | 25.3 |
| Methimazole (Positive Control) | 3.2 | 9.8 |
Authoritative Grounding & Discussion:
The data shows a clear correlation: both compounds that were active in the enzymatic assay also demonstrated inhibitory activity in the cell-based assay. This concordance between two orthogonal methods significantly increases confidence that this compound is a genuine TPO inhibitor.[3][4]
It is common and expected to observe a rightward shift in potency (i.e., a higher EC50 compared to the IC50) when moving from an isolated enzyme to a cellular system. This potency difference can be attributed to several factors:
-
Cellular Permeability: The compound must cross the cell membrane to reach its intracellular target, TPO. Inefficient transport can lead to a lower effective intracellular concentration.
-
Cellular Metabolism: The compound may be metabolized by the cells into less active or inactive forms.
-
Nonspecific Binding: The compound can bind to other cellular components, reducing the free concentration available to inhibit TPO.
In the case of Methimazole, it is known to be actively transported into thyroid cells, which may explain the relatively smaller shift in its potency compared to our test compound.[23][24] The observed ~3-fold shift for both compounds is well within the acceptable range for validating a hit and proceeding with further investigation.
The primary in vitro enzymatic assay identified this compound as a TPO inhibitor. This finding was successfully validated using an orthogonal, cell-based assay in the FRTL-5 cell line. The convergence of evidence from these two distinct methodologies provides a robust and trustworthy foundation for the claim that this compound modulates thyroid pathway activity. This two-tiered approach exemplifies a rigorous standard in preclinical research, ensuring that resources are focused on compounds with a high probability of genuine biological activity.
References
-
ResearchGate. Diagram Summarizing the Biosynthesis of Thyroid Hormone and... Available at: [Link]
-
Wikipedia. File:Thyroid hormone synthesis.png. Available at: [Link]
-
MDPI. Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction. Available at: [Link]
-
EURL ECVAM - TSAR. Thyroid method 2a: Thyroperoxidase (TPO) inhibition based on oxidation of Amplex UltraRed. Available at: [Link]
-
YouTube. Thyroid Hormone Synthesis: Step-By-Step Pathway [Physiology Explained]. Available at: [Link]
-
NCBI Bookshelf. Chapter 2 Thyroid Hormone Synthesis And Secretion - Endotext. Available at: [Link]
-
PubMed. Development of a thyroperoxidase inhibition assay for high-throughput screening. Available at: [Link]
-
CUSABIO. Thyroid hormone synthesis. Available at: [Link]
-
J&K Scientific. This compound | 74051-47-1. Available at: [Link]
-
Revvity Signals. Improving Therapeutics Discovery with Orthogonal Assay Data. Available at: [Link]
-
EURL ECVAM - TSAR. Thyroid method 2b: Thyroperoxidase (TPO) inhibition based on oxidation of Luminol. Available at: [Link]
-
ResearchGate. Development of a Thyroperoxidase Inhibition Assay for High-Throughput Screening | Request PDF. Available at: [Link]
-
Alphalyse. Orthogonal method in pharmaceutical product analysis. Available at: [Link]
-
Chem-Impex. This compound. Available at: [Link]
-
AXXAM. From gene to validated and qualified hits. Available at: [Link]
-
BioPharm International. The Power Of Orthogonality In Assessing The Stability Of Biopharmaceuticals. Available at: [Link]
-
PubMed. Methimazole and propylthiouracil increase cellular thyroid peroxidase activity and thyroid peroxidase mRNA in cultured porcine thyroid follicles. Available at: [Link]
-
ResearchGate. (PDF) Simple and Rapid In Vitro Assay for Detecting Human Thyroid Peroxidase Disruption. Available at: [Link]
-
NIH. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods. Available at: [Link]
-
Semantic Scholar. Methimazole and propylthiouracil increase cellular thyroid peroxidase activity and thyroid peroxidase mRNA in cultured porcine thyroid follicles. Available at: [Link]
-
PubChem. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305. Available at: [Link]
-
ResearchGate. A rapid assay of human thyroid peroxidase activity. Available at: [Link]
-
NCBI Bookshelf - StatPearls. Methimazole. Available at: [Link]
-
eMedicine - Medscape. Thyroid Storm Medication: Antithyroids, Iodides, Beta-blockers, Glucocorticoids. Available at: [Link]
-
LITFL. Medications and Thyroid Function. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. revvitysignals.com [revvitysignals.com]
- 4. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 5. The Power Of Orthogonality In Assessing The Stability Of Biopharmaceuticals | Technology Networks [technologynetworks.com]
- 6. researchgate.net [researchgate.net]
- 7. Chapter 2 Thyroid Hormone Synthesis And Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. File:Thyroid hormone synthesis.png - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Development of a thyroperoxidase inhibition assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thyroid method 2a: Thyroperoxidase (TPO) inhibition based on oxidation of Amplex UltraRed | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 15. researchgate.net [researchgate.net]
- 16. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Thyroid Storm Medication: Antithyroids, Iodides, Beta- blockers, Glucocorticoids [emedicine.medscape.com]
- 19. axxam.com [axxam.com]
- 20. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 21. accegen.com [accegen.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Methimazole and propylthiouracil increase cellular thyroid peroxidase activity and thyroid peroxidase mRNA in cultured porcine thyroid follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Methimazole and Propylthiouracil Increase Cellular Thyroid Peroxidase Activity and Thyroid Peroxidase mRNA in Cultured Porcine Thyroid Follicles | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to NMR Spectroscopy for the Structural Confirmation of L-3,5-Diiodotyrosine Ethyl Ester Hydrochloride Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific integrity. In the realm of thyroid hormone research and the development of related pharmaceuticals, L-3,5-diiodotyrosine ethyl ester hydrochloride and its derivatives are of significant interest[1]. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for the structural elucidation of these compounds. This guide provides an in-depth comparison of NMR spectroscopy for confirming the identity of this compound, supported by experimental data and protocols.
The Imperative of Unambiguous Identification
The biological activity of tyrosine derivatives is exquisitely sensitive to their structure. The presence, number, and position of iodine atoms on the aromatic ring, as well as modifications to the amino acid backbone, can dramatically alter a compound's therapeutic efficacy and pharmacokinetic properties. Consequently, confirming the precise structure of a synthesized derivative like this compound is not merely a procedural step but a critical aspect of quality control and a prerequisite for further investigation. NMR spectroscopy, by providing a detailed atomic-level view of the molecular structure, is uniquely suited for this task.
Fundamentals of NMR Spectroscopy for Tyrosine Derivatives
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, can absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, or chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecule's structure.
Two key aspects of NMR spectra are of particular importance for the analysis of this compound:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), indicates the chemical environment of the nucleus. Electron-withdrawing groups, such as the iodine atoms and the ester functional group, will deshield nearby nuclei, causing their signals to appear at higher ppm values (downfield).
-
Spin-Spin Coupling (J): The interaction between neighboring magnetic nuclei results in the splitting of NMR signals into multiplets. The pattern and magnitude of this splitting (coupling constant, J, measured in Hertz) provides information about the connectivity of atoms within the molecule.
Expected ¹H NMR Spectral Features
The ¹H NMR spectrum of this compound is anticipated to exhibit several key signals:
-
Aromatic Protons: The two protons on the di-iodinated aromatic ring are chemically equivalent and will appear as a singlet. The strong electron-withdrawing effect of the two iodine atoms will cause this signal to be significantly downfield compared to unsubstituted tyrosine.
-
Alpha-Proton (α-H): The proton attached to the chiral carbon of the amino acid backbone will appear as a triplet, due to coupling with the two adjacent beta-protons. The presence of the adjacent electron-withdrawing amino group (as the hydrochloride salt) and the ester group will shift this signal downfield.
-
Beta-Protons (β-H₂): The two protons on the beta-carbon will be diastereotopic and will appear as a multiplet, likely a doublet of doublets, due to coupling with the alpha-proton and with each other.
-
Ethyl Ester Protons: The ethyl group will give rise to two distinct signals: a quartet for the methylene (-CH₂-) protons, resulting from coupling to the three methyl protons, and a triplet for the methyl (-CH₃) protons, due to coupling with the two methylene protons.
-
Amine and Hydroxyl Protons: The protons of the amine hydrochloride (-NH₃⁺) and the phenolic hydroxyl (-OH) group are exchangeable and may appear as broad singlets, or may not be observed at all, depending on the solvent and its purity.
Expected ¹³C NMR Spectral Features
The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule:
-
Carbonyl Carbon: The carbon of the ester carbonyl group will appear significantly downfield, typically in the range of 165-175 ppm[2].
-
Aromatic Carbons: The aromatic ring will show distinct signals for the iodinated carbons, the hydroxyl-bearing carbon, the carbon attached to the amino acid side chain, and the proton-bearing carbons. The carbons directly bonded to iodine will be significantly shielded (shifted upfield) due to the "heavy atom effect".
-
Alpha-Carbon (α-C): The chiral carbon will have a characteristic chemical shift in the range of 50-60 ppm.
-
Beta-Carbon (β-C): The carbon of the methylene group in the side chain will appear further upfield.
-
Ethyl Ester Carbons: The methylene and methyl carbons of the ethyl group will have characteristic signals in the upfield region of the spectrum.
Comparative Analysis with Related Structures
The power of NMR in structural confirmation lies in the comparison of the obtained spectrum with that of known, related compounds. Below is a comparative table of expected ¹H NMR chemical shifts for this compound and two relevant alternatives: L-tyrosine ethyl ester hydrochloride (the non-iodinated precursor) and N-acetyl-3,5-diiodo-L-tyrosine ethyl ester (a closely related derivative).
| Proton | L-Tyrosine Ethyl Ester HCl (Predicted) | L-3,5-Diiodotyrosine Ethyl Ester HCl (Predicted) | N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester (Reference) [3] | Key Differentiating Feature |
| Aromatic H | ~7.1 ppm (d), ~6.8 ppm (d) | ~7.7 ppm (s) | ~7.8 ppm (s) | The presence of two doublets in the non-iodinated compound versus a singlet in the di-iodinated derivatives. The downfield shift in the di-iodinated compounds is also significant. |
| α-H | ~4.3 ppm (t) | ~4.4 ppm (t) | ~4.8 ppm (m) | The α-H in the N-acetylated derivative is expected to be further downfield due to the amide bond. |
| β-H₂ | ~3.1 ppm (m) | ~3.2 ppm (m) | ~3.1 ppm (m) | Minimal change expected. |
| -OCH₂CH₃ | ~4.2 ppm (q) | ~4.2 ppm (q) | ~4.1 ppm (q) | Minimal change expected. |
| -OCH₂CH₃ | ~1.2 ppm (t) | ~1.2 ppm (t) | ~1.2 ppm (t) | Minimal change expected. |
| -NHCOCH₃ | N/A | N/A | ~2.0 ppm (s) | The presence of a singlet around 2.0 ppm is a clear indicator of the N-acetyl group. |
Note: Predicted chemical shifts are based on established substituent effects in NMR spectroscopy. Actual values may vary slightly depending on the solvent and concentration.
Experimental Protocol for NMR Analysis
To obtain high-quality, reproducible NMR data, a standardized experimental protocol is essential.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the this compound derivative.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for hydrochloride salts due to its ability to dissolve polar compounds and its non-exchangeable proton signals in regions that do not typically overlap with the analyte signals. Deuterated methanol (CD₃OD) is another option.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Typically 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a much lower natural abundance than ¹H.
-
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Peak Picking and Assignment: Identify the chemical shift of each peak and assign it to the corresponding nucleus in the molecule based on chemical shift, multiplicity, and integration.
Workflow for NMR-based Structural Confirmation
Caption: Workflow for NMR-based structural confirmation of synthesized compounds.
Conclusion
NMR spectroscopy provides an unparalleled level of detail for the structural confirmation of this compound and its derivatives. By carefully analyzing the chemical shifts, coupling patterns, and integration of the ¹H and ¹³C NMR spectra, and by comparing this data with that of known related compounds, researchers can confidently verify the identity and purity of their synthesized molecules. The adoption of a rigorous and standardized experimental protocol is paramount to ensuring the accuracy and reproducibility of these critical analytical measurements.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
PubChem. (n.d.). L-Tyrosine ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). DL-Tyrosine ethyl ester hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). L-Tyrosine ethyl ester. John Wiley & Sons, Inc. Retrieved from [Link]
-
Prakash, G., & Jaiprakash, B. (2013). Growth and characterization of L-tyrosine hydrochloride: A promising NLO single crystal. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 388-393. [Link]
-
NIST. (n.d.). L-tyrosine, n-benzoyl-3,5-diiodo-, ethyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000158). Retrieved from [Link]
-
van Beek, J. D., Schaef, H., & Meier, B. H. (2005). Structure and Dynamic Properties of Solid l-Tyrosine-Ethylester as Seen by 13C MAS NMR. The Journal of Physical Chemistry B, 109(33), 16036–16043. [Link]
-
The Royal Society of Chemistry. (2016). Supporting information for Photochemical formation of quinone methides from peptides containing modified tyrosine. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000051 - L-Tyrosine. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000158). Retrieved from [Link]
-
SpectraBase. (n.d.). L-Tyrosine, N-(N-butyl)-, ethyl ester. John Wiley & Sons, Inc. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of L-3,5-Diiodotyrosine Ethyl Ester Hydrochloride
The Rationale for Specialized Disposal
L-3,5-Diiodotyrosine ethyl ester hydrochloride is classified as a halogenated organic compound . This classification is crucial as it dictates the required disposal pathway.[1] Halogenated compounds, which contain fluorine, chlorine, bromine, or iodine, require disposal through regulated hazardous waste incinerators.[1] Improper disposal, such as mixing with non-halogenated waste or drain disposal, can lead to environmental contamination and may violate regulatory codes established by bodies such as the U.S. Environmental Protection Agency (EPA).
Core Principles of Disposal
The fundamental principle governing the disposal of this compound is waste segregation . Halogenated organic wastes must be collected separately from all other waste streams to ensure proper treatment.[1][2][3]
| Waste Category | Description | Disposal Container |
| Halogenated Organic Solid Waste | This compound, contaminated consumables (e.g., weigh boats, gloves, pipette tips) | Clearly labeled, sealed container for halogenated waste |
| Non-Halogenated Organic Waste | Solvents and other organic compounds without halogens | Separate, labeled container for non-halogenated waste |
| Aqueous Waste | Water-based solutions (acids, bases, salts) | Designated container for aqueous waste |
| Sharps Waste | Needles, scalpels, Pasteur pipettes | Puncture-resistant sharps container |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound and associated materials.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A fully fastened lab coat
2. Waste Collection:
-
Solid Waste: Unused or residual this compound should be collected as solid hazardous waste.
-
Contaminated Materials: Any disposable materials that have come into contact with the compound, such as weigh boats, contaminated gloves, and paper towels, must also be disposed of as halogenated solid waste.
3. Containerization:
-
Use a designated, leak-proof container clearly labeled "Halogenated Organic Solid Waste".
-
Ensure the container is compatible with the chemical. Polyethylene containers are generally suitable.
-
Do not overfill the container. It is recommended to fill it to no more than 80% of its capacity to prevent spills.
-
Keep the container securely closed when not in use.
4. Labeling:
-
Properly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate amount of waste
-
The date of accumulation
-
The name of the principal investigator and laboratory location
-
5. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
6. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a waste pickup.
Spill Cleanup Procedures
In the event of a spill of this compound powder, follow these steps:
1. Immediate Actions:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or if you are unsure how to proceed, evacuate the area and contact your institution's EHS department.
2. Personal Protective Equipment (PPE):
-
Don the appropriate PPE as listed above.
3. Spill Containment:
-
For a solid spill, carefully cover it with a damp paper towel to prevent the powder from becoming airborne.[4]
4. Cleanup:
-
Gently sweep the solid material into a plastic dustpan or use a scoop to collect the spilled powder.[4]
-
Place the collected material and any contaminated paper towels into a designated "Halogenated Organic Solid Waste" container.
-
Wipe the spill area with a damp cloth or paper towel.[5]
5. Final Decontamination:
-
Clean the affected area with soap and water.
-
Dispose of all cleanup materials as halogenated solid waste.
6. Reporting:
-
Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.
Decontamination of Laboratory Equipment
For non-disposable equipment, such as glassware, that has been in contact with this compound:
1. Initial Rinse:
-
Wearing appropriate PPE, rinse the glassware with a suitable organic solvent in which the compound is soluble, such as ethanol or methanol.[6] This rinse should be collected as halogenated liquid waste.
2. Washing:
-
Wash the glassware with a laboratory detergent and hot water. Use a brush to scrub all surfaces.
3. Final Rinse:
-
Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water.
4. Drying:
-
Allow the glassware to air dry on a drying rack or use an oven if appropriate.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory environment for yourself and your colleagues.
References
-
University of Tennessee, Knoxville Environmental Health & Safety. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]
-
Flinn Scientific Canada. Responding to Laboratory Chemical Spills. [Link]
-
University of Delaware Environmental Health & Safety. Chemical Spill Clean-Up. [Link]
-
Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]
-
Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Bucknell University. Hazardous Waste Segregation. [Link]
-
Auckland Microfab. Cleanroom Waste Disposal Protocol. [Link]
-
Autobody Filler No.4 Safety Data Sheet. [Link]
-
CDMS.net. Safety Data Sheet. [Link]
-
Oregon State University Environmental Health and Safety. Hazardous Waste Reduction. [Link]
-
University of Rochester Department of Chemistry. How To: Clean Glassware. [Link]
-
YouTube. How to Clean Iodine Off Glassware. [Link]
-
Radnoti. Glassware Maintenance & Post Experimental Cleanup. [Link]
-
University of Oslo. Chemical and Hazardous Waste Guide. [Link]
-
Truman State University Department of Chemistry. Cleaning Glassware. [Link]
-
USDA Agricultural Research Service. Glassware Washing Hazards. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
